4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1,5-dimethyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLRPDYYHMFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363522 | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885877-41-8 | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this guide outlines a robust two-step synthetic pathway. This approach first involves the regioselective synthesis of the precursor, 1,5-dimethyl-1H-1,2,3-triazole, followed by its electrophilic bromination.
This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and conceptual relationships to aid in understanding and practical implementation.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole: This is achieved through a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction between methyl azide and propyne. This method is chosen for its high regioselectivity, favoring the formation of the 1,5-disubstituted product.
-
Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole: The target compound is obtained by the electrophilic bromination of the triazole precursor using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocols
Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be effectively achieved using ruthenium catalysts. The following is a general procedure adapted from established methods for RuAAC reactions.
Materials:
-
Methyl azide (CH₃N₃)
-
Propyne (CH₃C≡CH)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.
-
Add methyl azide (1.0 equivalent) to the solution.
-
Introduce propyne (1.1-1.5 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a condensed solution of propyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 1,5-dimethyl-1H-1,2,3-triazole.
Table 1: Reaction Parameters for the Synthesis of 1,5-dimethyl-1H-1,2,3-triazole
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Reactant Ratio (Azide:Alkyne) | 1 : 1.1-1.5 |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 25-60 °C |
| Reaction Time | 4-24 hours (monitor for completion) |
| Typical Yield | 70-90% |
Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole
The bromination of the triazole ring at the C4 position is accomplished using N-bromosuccinimide, a common and effective electrophilic brominating agent for electron-rich aromatic and heterocyclic systems.
Materials:
-
1,5-dimethyl-1H-1,2,3-triazole
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)
-
Radical initiator (optional, for certain mechanisms, e.g., AIBN or benzoyl peroxide)
Procedure:
-
Dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature. The reaction can be initiated or accelerated by light or the addition of a radical initiator if necessary, although electrophilic bromination of the triazole ring should proceed without it.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Table 2: Reaction Parameters for the Bromination of 1,5-dimethyl-1H-1,2,3-triazole
| Parameter | Value |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Reactant Ratio (Triazole:NBS) | 1 : 1.0-1.2 |
| Solvent | Acetonitrile, Dichloromethane, or CCl₄ |
| Temperature | 25 °C (may require gentle heating) |
| Reaction Time | 1-6 hours (monitor for completion) |
| Typical Yield | 60-80% |
Characterization Data
The following table summarizes the expected characterization data for the final product.
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₄H₆BrN₃ |
| Molecular Weight | 176.02 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C5), ~120 (C4-Br), ~35 (N-CH₃), ~10 (C-CH₃) |
| Mass Spectrometry (EI) | m/z: 175/177 (M⁺, Br isotopes) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and instrument used.
Experimental Workflow and Logic
The overall experimental workflow is designed to be straightforward and scalable for laboratory synthesis.
This technical guide provides a scientifically sound and practical approach for the synthesis of this compound. Researchers and drug development professionals can utilize this information for the efficient laboratory-scale production of this important chemical entity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
4-bromo-1,5-dimethyl-1H-1,2,3-triazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific regioisomer, this document leverages data from closely related analogs and predictive models to offer insights for research and development. The 1,2,3-triazole core is a recognized pharmacophore, and the introduction of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions presents a unique scaffold for further chemical exploration and drug design. This guide summarizes predicted physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential reactivity and biological activities based on the extensive literature on substituted 1,2,3-triazoles.
Chemical Properties
Direct experimental data for this compound is scarce in peer-reviewed literature. However, its fundamental properties can be predicted based on its structure and comparison with its isomers. The molecular formula is C₄H₆BrN₃, and the molecular weight is 176.01 g/mol .
Table 1: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 4-bromo-1-methyl-1H-1,2,3-triazole[1] | 3-bromo-1,5-dimethyl-1H-1,2,4-triazole[2][3] |
| Molecular Formula | C₄H₆BrN₃ | C₃H₄BrN₃ | C₄H₆BrN₃ |
| Molecular Weight | 176.0145 g/mol [4] | 161.99 g/mol | 176.01 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | 30.7 Ų | 30.71 Ų |
| logP (Predicted) | ~1.0-1.5 | 0.7 | 0.88602 |
Synthesis and Experimental Protocols
The synthesis of 1,5-disubstituted 1,2,3-triazoles is classically achieved through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer. This stands in contrast to the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which favors the 1,4-disubstituted product.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would involve the RuAAC reaction between methylazide and 1-bromo-1-propyne. Subsequent bromination of the resulting 1,5-dimethyl-1H-1,2,3-triazole at the 4-position would yield the final product. An alternative, more direct approach would be the cycloaddition of an appropriate brominated alkyne with methylazide.
General Experimental Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for the synthesis of 1,5-disubstituted 1,2,3-triazoles and would require optimization for the specific synthesis of this compound.
Materials:
-
Azide precursor (e.g., methylazide)
-
Alkyne precursor (e.g., a suitable brominated propyne derivative)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.
-
Add the alkyne (1.0 equivalent) to the solution and stir for 5-10 minutes.
-
Add the azide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Potential Applications
The chemical reactivity of this compound is expected to be dictated by the bromo-substituent at the 4-position of the triazole ring. This position is susceptible to various transformations, making the compound a versatile building block in organic synthesis.
Cross-Coupling Reactions
The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, enabling the synthesis of diverse libraries of 1,2,3-triazole derivatives for biological screening.
Lithiation and Subsequent Electrophilic Quench
Halogen-lithium exchange at the 4-position can be achieved using organolithium reagents at low temperatures. The resulting lithiated triazole can then be quenched with various electrophiles to introduce different functional groups.
Potential Biological Activity
The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7] The specific substitution pattern of this compound suggests several avenues for its potential biological relevance. The presence of the bromine atom allows for its use as a versatile synthetic handle to generate a library of compounds for screening.
The 1,2,3-triazole ring is known to act as a bioisostere for other functional groups, such as amides and esters, and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The dimethyl substitution pattern may influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug development.
Given the wide range of activities reported for substituted 1,2,3-triazoles, this compound and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases.
Conclusion
While direct experimental data on this compound remains limited, this technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential as a versatile building block in medicinal chemistry. The strategic placement of the bromo-substituent opens up a wealth of possibilities for chemical diversification through modern cross-coupling methodologies. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the general protocols and theoretical data presented herein as a starting point for their investigations into this promising chemical entity.
References
- 1. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 3-bromo-1,5-dimethyl-1h-1,2,4-triazole (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. sinfoochem.com [sinfoochem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Data of a 1,4-Disubstituted 1H-1,2,3-Triazole
Introduction
1,2,3-Triazoles are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and chemical biology. Their synthesis, often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," makes them attractive scaffolds for drug discovery and development. Understanding the spectroscopic characteristics of these molecules is fundamental to confirming their synthesis and elucidating their structure. This guide provides a detailed overview of the spectroscopic data and a standard synthetic protocol for 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Table 1: ¹H NMR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1][2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 - 7.79 | m | 2H | Phenyl H (ortho) |
| 7.66 | s | 1H | Triazole C5-H |
| 7.42 - 7.30 | m | 8H | Phenyl H (meta, para) & Benzyl H |
| 5.58 | s | 2H | Benzyl CH₂ |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1][2][3]
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | Triazole C4 |
| 134.6 | Phenyl C (quaternary) |
| 130.4 | Phenyl CH |
| 129.1 | Benzyl CH |
| 128.8 | Phenyl CH |
| 128.7 | Benzyl CH |
| 128.1 | Phenyl CH |
| 128.0 | Benzyl C (quaternary) |
| 125.6 | Phenyl CH |
| 119.5 | Triazole C5 |
| 54.2 | Benzyl CH₂ |
Solvent: CDCl₃
Table 3: FT-IR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3133 | C-H stretch (aromatic/triazole) |
| 3084, 3035 | C-H stretch (aromatic) |
| 1495, 1457 | C=C stretch (aromatic) |
| 1221 | N-N=N stretch (triazole ring) |
| 1189 | C-N stretch |
| 832 | =C-H out-of-plane bend (triazole ring) |
| 739, 693 | C-H out-of-plane bend (aromatic) |
Sample preparation: KBr pellet
Table 4: Mass Spectrometry Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]
| m/z | Assignment |
| 236.13 | [M+H]⁺ |
| 235 | [M]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Ionization method: Chemical Ionization (CI) or Electron Impact (EI)
Experimental Protocols
The synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole is typically achieved via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
3.1. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole [4][5][6]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.[1]
3.2. Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique.[1]
-
Mass Spectrometry: Mass spectra are obtained using either electron impact (EI) or chemical ionization (CI) techniques.[1]
Visualizations
Diagram 1: Synthetic Pathway for 1-benzyl-4-phenyl-1H-1,2,3-triazole
Caption: CuAAC synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Diagram 2: Experimental Workflow
Caption: General workflow for synthesis and characterization.
References
Crystal Structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the crystal structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a significant scaffold in the development of therapeutic agents due to its metabolic stability and capacity for hydrogen bonding. The introduction of a bromine atom and two methyl groups on the triazole ring can influence its physicochemical properties, molecular interactions, and biological activity.
A thorough investigation into the crystal structure of a compound is fundamental to understanding its three-dimensional arrangement, intermolecular interactions, and potential for polymorphism. This knowledge is critical for rational drug design, materials engineering, and the development of robust synthetic and crystallization protocols.
However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound has not been deposited or reported in the peer-reviewed scientific literature to date. Consequently, quantitative data regarding its unit cell parameters, bond lengths, bond angles, and torsion angles are not available.
While the specific crystal structure data is unavailable, this guide will provide a detailed experimental protocol for the synthesis of related bromo-triazole compounds, which can serve as a foundational methodology for researchers aiming to synthesize and crystallize the title compound. Additionally, a logical workflow for the synthesis and subsequent crystallographic analysis is presented.
Experimental Protocols: Synthesis of Substituted Bromo-1,2,3-Triazoles
The synthesis of this compound would likely proceed through the construction of the triazole ring followed by bromination, or by utilizing a brominated precursor in the ring-forming reaction. A common and versatile method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Below is a generalized, multi-step synthetic protocol that can be adapted for the synthesis of the target compound.
Step 1: Synthesis of a 1,5-disubstituted-1H-1,2,3-triazole
This step involves the reaction of an azide with an internal alkyne. For the target molecule, this would involve reacting methylazide with 1-propyne. It is important to note that the regioselectivity of the cycloaddition with internal alkynes can be challenging and may lead to a mixture of isomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is often employed to selectively yield the 1,5-disubstituted product.
-
Materials: Methylazide, 1-propyne, Ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂]), solvent (e.g., toluene or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst in the chosen solvent.
-
Add the alkyne (1-propyne) to the solution.
-
Slowly add the azide (methylazide) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, the reaction mixture is worked up. This may involve removing the catalyst by filtration through a pad of silica gel or celite, followed by removal of the solvent under reduced pressure.
-
The crude product (1,5-dimethyl-1H-1,2,3-triazole) is then purified, typically by column chromatography on silica gel.
-
Step 2: Bromination of the 1,5-dimethyl-1H-1,2,3-triazole
The purified triazole is then subjected to electrophilic bromination to introduce the bromine atom at the 4-position.
-
Materials: 1,5-dimethyl-1H-1,2,3-triazole, Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Procedure:
-
Dissolve the 1,5-dimethyl-1H-1,2,3-triazole in the chosen solvent in a reaction vessel.
-
Slowly add the brominating agent to the solution. The reaction may be performed at room temperature or cooled to 0°C to control the reaction rate.
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by recrystallization or column chromatography.
-
Step 3: Crystallization
To obtain single crystals suitable for X-ray diffraction, a systematic approach to crystallization is required.
-
Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the compound at a higher temperature is allowed to cool slowly to room temperature or below, causing the solubility to decrease and crystals to form.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Data Presentation
As no experimental crystallographic data for this compound is available, a table summarizing such data cannot be provided. Should this data become available in the future, it would typically be presented as follows:
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₄H₆BrN₃ |
| Formula weight | 176.02 |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = x Å, α = 90° |
| b = y Å, β = z° | |
| c = w Å, γ = 90° | |
| Volume | V ų |
| Z | e.g., 4 |
| Density (calculated) | ρ g/cm³ |
| Absorption coefficient | μ mm⁻¹ |
| F(000) | F |
| Crystal size | x × y × z mm³ |
| Theta range for data collection | θ₁ to θ₂° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = R] |
| Completeness to theta = θ₂° | e.g., 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | d / r / p |
| Goodness-of-fit on F² | GOF |
| Final R indices [I>2sigma(I)] | R₁ = R₁, wR₂ = wR₂ |
| R indices (all data) | R₁ = R₁_all, wR₂ = wR₂_all |
| Largest diff. peak and hole | p and -p e.Å⁻³ |
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis and structural determination of this compound.
Caption: Workflow for the synthesis and crystallographic analysis of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a robust framework for its synthesis and subsequent crystallographic analysis. The provided experimental protocols, based on established methodologies for triazole synthesis, offer a starting point for researchers in the field. The successful crystallization and structural elucidation of this compound would be a valuable contribution to the chemical sciences, providing crucial data for computational modeling, structure-activity relationship studies, and the rational design of new molecules with desired properties. It is hoped that this guide will stimulate further research into this and related heterocyclic systems.
An In-Depth Technical Guide on the Biological Activity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole Derivatives
A Note to the Reader: As of the latest literature review, there is a notable absence of published research specifically detailing the biological activity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole derivatives. This specific substitution pattern on the 1,2,3-triazole core represents a novel area for investigation. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activities of structurally related bromo-substituted triazole derivatives. The insights from these related compounds can serve as a foundation for predicting the potential therapeutic applications and guiding future research on the target molecule.
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds due to its metabolic stability and ability to form hydrogen bonds.[1] The introduction of a bromine atom can further enhance the biological activity of these molecules. The following sections will summarize the known biological activities of various bromo-substituted 1,2,3-triazole and 1,2,4-triazole derivatives, present available quantitative data, and outline the general experimental protocols used in their evaluation.
Antimicrobial Activity of Bromo-Substituted Triazole Derivatives
Bromo-substituted triazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of a bromine atom on the aromatic or heterocyclic rings of these compounds has been shown to be a key factor in their antimicrobial efficacy.
A variety of bromo-substituted triazole compounds have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against several microorganisms. The data from these studies are summarized in the table below.
Table 1: Antimicrobial Activity of Bromo-Substituted Triazole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Indole-chalcone linked 1,2,3-triazole with bromine substitution | Bacillus subtilis | 6.2 | [1] |
| Indole-chalcone linked 1,2,3-triazole with bromine substitution | Escherichia coli | 6.2 | [1] |
| 4-Amino-5-aryl-4H-1,2,4-triazole with 4-bromo substituent | Various bacteria | Good activity | [2] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [2] |
| 1,2,4-triazole-3-thiones with bromo diphenylsulfone moiety | Bacillus cereus | 8 | [2] |
| Isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with bromo group | Various bacteria | Broad-spectrum activity | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.
Workflow for MIC Determination
References
In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1,5-dimethyl-1H-1,2,3-triazole (CAS No. 885877-41-8). While specific literature on this isomer is limited, this document extrapolates its probable reactivity based on established principles and extensive data from closely related bromo-triazole analogues. The guide covers key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck), lithium-halogen exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment. Functionalization of the triazole ring is crucial for modulating the physicochemical and pharmacological properties of molecules. This compound serves as a versatile building block, with the bromine atom providing a reactive handle for the introduction of a wide array of substituents. The electron-deficient nature of the triazole ring influences the reactivity of the C-Br bond, making it amenable to a variety of transformations. This guide will delve into the key reactions that enable the derivatization of this important heterocyclic compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the 1,2,3-triazole ring is well-suited for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of various aryl, heteroaryl, and vinyl substituents.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data (Analogous Systems): While specific data for this compound is not readily available, reactions of other 4-bromo-1-substituted-1,2,3-triazoles with arylboronic acids typically proceed in good to excellent yields.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 88 |
Experimental Protocol (General Procedure): To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the base (2.0 mmol) and the palladium catalyst (0.05 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for 2-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[3][4]
General Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Quantitative Data (Analogous Systems): The Sonogashira coupling of bromo-triazoles with terminal alkynes is a well-established transformation.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 88 |
Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.02 mmol), and the copper(I) source (0.04 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is degassed. The base (e.g., triethylamine or diisopropylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][6] This reaction would allow for the introduction of a wide range of amino functionalities at the C4 position of the triazole ring.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data (Analogous Systems): The amination of bromo-heterocycles is highly efficient with modern palladium catalysts and ligands.[7]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 91 |
Experimental Protocol (General Procedure): To an oven-dried reaction vessel are added the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol). The vessel is evacuated and backfilled with an inert gas. The this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene or dioxane, 5 mL) are then added. The mixture is heated to the specified temperature for 4-24 hours. After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, offering a route to vinyl-substituted triazoles.[8][9]
General Reaction Scheme:
Caption: General workflow for Heck reaction.
Quantitative Data (Analogous Systems): The Heck reaction of bromo-heterocycles with alkenes is a well-established C-C bond-forming reaction.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 90 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) / P(o-tol)₃ (4) | NaOAc | DMA | 100 | 88 |
Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.02 mmol), and the base (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated under an inert atmosphere at the specified temperature for 6-24 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful method for the functionalization of aryl and heteroaryl halides.[10] Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperature would generate a highly reactive 4-lithio-1,5-dimethyl-1H-1,2,3-triazole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
General Reaction Scheme:
References
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stability and Storage of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Executive Summary
4-bromo-1,5-dimethyl-1H-1,2,3-triazole is a substituted aromatic heterocycle of interest in chemical synthesis and pharmaceutical research. The integrity and purity of this compound are paramount for reproducible experimental outcomes. This document provides a comprehensive guide to its stability profile, recommended storage conditions, and handling procedures based on available data for the compound and its structural analogs. It includes generalized protocols for stability assessment and visual workflows to ensure the longevity and reliability of the chemical.
Physicochemical and Stability Profile
The 1,2,3-triazole ring is known to be a robust and stable aromatic system.[1][2][3] This class of compounds generally exhibits high thermal and chemical stability, showing insensitivity to moderate heat, acidic conditions, hydrolysis, and redox reactions.[1][2] While the core triazole structure is stable, the specific stability of this compound can be influenced by its substituents and external conditions. High temperatures, such as those used in flash vacuum pyrolysis (around 500 °C), can lead to the decomposition of the triazole ring, typically through the loss of molecular nitrogen (N₂).[3]
Quantitative Data Summary
Specific experimental data on the decomposition temperature, photostability, and hygroscopicity of this compound are not extensively documented in publicly available literature. The following table summarizes known properties and recommendations from supplier data.
| Property | Data / Recommendation | Source(s) |
| CAS Number | 885877-41-8 | [4] |
| Appearance | White to light yellow solid | [4] |
| Recommended Storage Temp. | 2–8°C | [4][5] |
| Incompatibilities | Data not available; avoid strong oxidizing agents. | |
| Hazardous Decomposition | Data not available; may emit NOx, HBr, COx upon combustion. |
Recommended Storage and Handling Protocols
Proper storage and handling are critical to prevent degradation and ensure laboratory safety. Based on safety data sheets for structurally similar bromo-triazole compounds, the following guidelines are recommended.
Storage Conditions
To maintain the compound's integrity, the following storage conditions should be strictly adhered to:
-
Temperature: Store refrigerated at 2–8°C for long-term stability.[4][5]
-
Atmosphere: Keep in a tightly sealed container in a dry environment to prevent moisture absorption.[6][7]
-
Light: Store in an opaque or amber vial to protect from light, as photostability has not been characterized.
-
Location: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
Handling Procedures
Handle this compound in accordance with good industrial hygiene and safety practices.[6]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Preventing Contamination: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.
-
Dust and Aerosol Formation: As a solid, care should be taken to avoid the formation of dust and aerosols during handling and weighing.[6]
Logical and Experimental Workflows
The following diagrams illustrate key logical relationships in compound stability and a generalized workflow for experimental stability assessment.
Caption: Relationship between storage conditions and degradation pathways.
Caption: Generalized workflow for assessing long-term chemical stability.
Representative Experimental Protocol: Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
5.1 Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound by subjecting it to accelerated stress conditions (hydrolytic, oxidative, thermal, and photolytic).
5.2 Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated stability chambers (thermal and photolytic)
-
HPLC system with a UV detector and/or a mass spectrometer (LC-MS)
-
pH meter, analytical balance, Class A volumetric flasks
5.3 Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 7 days. Also, store a solution of the compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample (T=0), by a validated, stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
5.4 Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Characterize major degradation products using LC-MS if possible.
-
The results will indicate the compound's susceptibility to different degradation mechanisms, informing handling and formulation strategies.
Conclusion
This compound is expected to be a relatively stable compound, benefiting from the inherent stability of its 1,2,3-triazole core. However, to ensure its quality and integrity for high-sensitivity applications in research and drug development, adherence to strict storage and handling protocols is essential. The recommended storage condition is refrigerated at 2–8°C in a dry, dark, and tightly sealed container. For critical applications, users should perform their own stability studies to establish a definitive shelf-life under their specific laboratory conditions.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. This compound | 885877-41-8 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Theoretical Calculations for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Triazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, including their use as anticancer and antimicrobial agents.[1][2][3] Computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in understanding the structural, electronic, and biological properties of these molecules, thereby accelerating the drug discovery process.[4][5] This document outlines the key theoretical methodologies, presents hypothetical yet representative data in structured tables for clarity, and includes detailed diagrams to illustrate computational workflows and potential molecular interactions. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from established computational studies on analogous triazole structures to provide a robust framework for researchers.
Introduction to this compound
This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The unique chemical architecture of the triazole ring, characterized by its aromaticity, dipole moment, and ability to form hydrogen bonds, makes it a valuable scaffold in medicinal chemistry.[5] The presence of a bromine atom and two methyl groups on the triazole core of this compound can significantly influence its steric and electronic properties, potentially enhancing its binding affinity to biological targets.
Theoretical calculations offer a powerful, non-experimental approach to predict the physicochemical properties and biological activity of such novel compounds. These in silico methods can guide synthetic efforts and provide insights into the mechanism of action at a molecular level.
Theoretical Calculation Methodologies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules.
Experimental Protocol: DFT Calculation
-
Software: Gaussian 09 or similar quantum chemistry software package.[3]
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][3]
-
Basis Set: 6-311++G(d,p) is a commonly used basis set for such calculations, providing a good balance between accuracy and computational cost.[1][3]
-
Geometry Optimization: The initial structure of this compound is drawn using a molecular editor and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated.[3]
Workflow for DFT Calculations
Caption: A general workflow for performing DFT calculations on a small molecule.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand the interaction between a ligand (the small molecule) and a protein target.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina or similar docking software.
-
Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared by adding hydrogen atoms and assigning partial charges.
-
Target Protein Preparation: A crystal structure of the target protein (e.g., a kinase or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking simulation is run to generate a series of possible binding poses of the ligand in the protein's active site.
-
Analysis of Results: The results are analyzed based on the binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Hypothetical Data Presentation
The following tables present hypothetical but realistic quantitative data for this compound, based on values reported for similar triazole derivatives.
Table 1: Calculated Electronic Properties (DFT)
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Table 2: Hypothetical Molecular Docking Results against Epidermal Growth Factor Receptor (EGFR)
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | -8.2 | Met793, Leu718 | Hydrophobic |
| 2 | -7.9 | Asn842, Asp855 | Hydrogen Bond |
| 3 | -7.5 | Cys797 | Halogen Bond (Br) |
Visualization of Molecular Interactions
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the common role of triazoles as kinase inhibitors.[1]
Hypothetical Signaling Pathway Inhibition
Caption: A simplified diagram of the EGFR signaling pathway and its potential inhibition.
Conclusion
Theoretical calculations provide an invaluable toolkit for the modern medicinal chemist. For novel compounds like this compound, DFT and molecular docking can offer predictive insights into their chemical behavior and biological potential, thereby guiding further experimental investigation. The methodologies and hypothetical data presented in this guide are intended to serve as a comprehensive resource for researchers interested in the computational study of triazole derivatives and other small molecules in the context of drug discovery.
References
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cal-tek.eu [cal-tek.eu]
- 3. irjweb.com [irjweb.com]
- 4. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole with various boronic acids. The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules and functional materials. The ability to functionalize this core at the 4-position via Suzuki coupling opens a versatile avenue for the synthesis of novel compound libraries for applications in drug discovery and materials science. This protocol is based on established methodologies for the coupling of related 4- and 5-halo-1,2,3-triazoles and other nitrogen-rich heterocycles.[3][4][5]
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2] The general scheme for the coupling of this compound is depicted below:
Caption: General reaction scheme for the Suzuki coupling of this compound with a generic boronic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol, from reagent preparation to product purification and analysis.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Recommended Reaction Conditions
Several catalytic systems and reaction conditions have been reported for the Suzuki coupling of bromo-triazoles and related nitrogen heterocycles.[3][5] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and should be optimized for each specific substrate combination. Below are summarized conditions that can serve as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (Aqueous)[3] | Condition B (Organic)[5] | Condition C (General Heterocycles)[4] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | XPhos-Pd-G2 (1-3.5 mol%) |
| Ligand | Expanded-Ring NHC (e.g., IPr*OMe) | (tBu)₃PHBF₄ (10 mol%) or PPh₃ (10 mol%) | XPhos (as part of precatalyst) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ (3.5 equiv.) or Na₂CO₃ (2M aq.) | K₃PO₄ (2 equiv.) |
| Solvent | Water | Toluene/Water or Acetonitrile/Water | Dioxane/Water (4:1) |
| Temperature | 80-100 °C | 75-90 °C | 60-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Reaction Time | 2-24 hours | 1-2 hours | 5-20 hours |
Detailed Experimental Protocol (Condition B Example)
This protocol is adapted from established procedures for the Suzuki coupling of 4-bromo-1,2,3-triazoles with arylboronic acids.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
Tri-tert-butylphosphonium tetrafluoroborate ((tBu)₃PHBF₄) (0.10 equiv.)
-
Potassium phosphate (K₃PO₄) (3.5 equiv.)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and tri-tert-butylphosphonium tetrafluoroborate.
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction vessel via syringe. The typical solvent ratio is toluene:water 4:1 or as specified in the literature.
-
Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 1-2 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-1,5-dimethyl-1H-1,2,3-triazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Table 2: Common Issues and Solutions in Suzuki Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents/solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Use anhydrous solvents and pure reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems. |
| Formation of homocoupled product (R²-R²) | - High reaction temperature- Presence of oxygen | - Lower the reaction temperature.- Improve the inert atmosphere conditions. |
| Protodeborylation of boronic acid | - Presence of water with certain bases- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible.- Use boronic esters (e.g., pinacol esters) which are more stable.[7]- Minimize reaction time. |
| Dehalogenation of starting material | - Presence of water or protic impurities- Certain ligand/catalyst combinations | - Use anhydrous conditions.- Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of aryl and heteroaryl substituents can be introduced at the 4-position of the triazole ring, providing a powerful tool for the synthesis of diverse molecular entities for drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this valuable transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of "click chemistry," highlighted by the robust and highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole-containing compounds.[1] These five-membered heterocyclic rings are not merely inert linkers; they are recognized as important pharmacophores due to their metabolic stability and ability to form hydrogen bonds and dipole interactions.[2][3] Consequently, 1,2,3-triazoles are integral components in a wide array of applications, from medicinal chemistry and bioconjugation to materials science.[4]
While the archetypal click reaction efficiently produces 1,4-disubstituted 1,2,3-triazoles, the synthesis of more complex, polysubstituted triazoles requires more elaborate strategies. The compound of interest, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole , is a prime example of a versatile building block that, while not a direct participant in the CuAAC reaction (as it lacks an azide or terminal alkyne), serves as a pivotal intermediate for "post-click" modifications. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent application as a versatile platform for chemical diversification, particularly through palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, beginning with the formation of a simpler triazole core, followed by methylation and bromination. Below is a plausible synthetic pathway based on established organic chemistry principles.
Experimental Protocol: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole
This protocol describes a copper-catalyzed cycloaddition to form the triazole core.
-
Materials:
-
Propyne (can be generated in situ or bubbled through the solution)
-
Methyl azide (handle with extreme care due to its explosive nature; often generated in situ)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve methyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add propyne (1.2 eq) to the solution.
-
In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1 eq) and copper(I) iodide (0.05 eq) in a minimal amount of the solvent mixture.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,5-dimethyl-1H-1,2,3-triazole.
-
Experimental Protocol: Bromination of 1,5-dimethyl-1H-1,2,3-triazole
This protocol describes the regioselective bromination at the C4 position.[5]
-
Materials:
-
1,5-dimethyl-1H-1,2,3-triazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound, which can be further purified by recrystallization or column chromatography.
-
Applications in "Post-Click" Chemical Diversification
The bromine atom in this compound is a versatile functional group that enables a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino groups, providing a powerful platform for generating libraries of polysubstituted triazoles for drug discovery and materials science.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids.[7][8][9][10]
General Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 110 | 80-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-99 |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as handles for further "click" reactions or as part of a larger conjugated system.[11][12][13][14][15]
General Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the terminal alkyne, the base, the palladium catalyst, and CuI.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the solvent.
-
Purify the residue by column chromatography.
-
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-95 |
Buchwald-Hartwig Amination
This reaction allows for the formation of a carbon-nitrogen bond, attaching primary or secondary amines to the triazole ring, a common strategy in medicinal chemistry.[16][17][18][19][20]
General Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In an oven-dried flask, combine the palladium pre-catalyst and the ligand.
-
Add the solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with a suitable solvent, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 65-85 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 70-90 |
Stille Cross-Coupling
The Stille reaction couples the bromo-triazole with organostannanes, offering another route to C-C bond formation.[21][22][23][24]
General Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., R-Sn(Bu)₃) (1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Solvent (e.g., Toluene, DMF)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture at 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous KF to remove tin byproducts.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
-
| Catalyst | Additive | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Toluene | 110 | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | DMF | 80 | 75-95 |
Experimental Workflow for Diversification
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. While not a direct substrate for the conventional "click" reaction, its utility lies in the subsequent diversification of the triazole scaffold. The protocols and data presented herein provide a framework for the synthesis of this intermediate and its application in a range of powerful palladium-catalyzed cross-coupling reactions. This enables researchers in drug discovery and materials science to efficiently generate libraries of novel, polysubstituted 1,2,3-triazoles for a wide variety of applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjrr.com [irjrr.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. The specific compound, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, represents a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 4-position serves as a key handle for further functionalization through cross-coupling reactions, while the methyl groups at the 1 and 5 positions can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets. Although specific biological data for this compound is not extensively available in the public domain, its structural features suggest significant potential for development in various therapeutic areas, including oncology, infectious diseases, and neurology.
Potential Therapeutic Applications
Derivatives of the 1,2,3-triazole core have demonstrated a wide array of pharmacological activities.[1][2][3] The presence of a bromo substituent offers a strategic point for diversification, allowing for the exploration of a broad chemical space to identify potent and selective modulators of various biological targets. Analogous compounds have shown promise as:
-
Anticancer Agents: Triazole derivatives have been investigated as inhibitors of various cancer-related targets, including kinases and protein-protein interactions.[4]
-
Antimicrobial Agents: The triazole ring is a key component in several antifungal drugs and has been explored for the development of new antibacterial and antiviral therapies.[5][6]
-
Enzyme Inhibitors: The structural characteristics of triazoles make them suitable scaffolds for designing inhibitors of enzymes such as acetylcholinesterase, α-glucosidase, and urease.[7][8]
Data from Analogous Compounds
Table 1: Anticancer Activity of 1,5-Disubstituted 1,2,4-Triazole Analogs [9]
| Compound | Cell Line | IC50 (µM) |
| Analog 4l | HeLa | Data not specified |
| Analog 4o | Jurkat | Data not specified |
Note: The original source mentions that compounds 4l and 4o had the best antiproliferative activities, comparable to the reference compound CA-4, and arrested HeLa and Jurkat cells in the G2/M phase. Specific IC50 values for each cell line were not provided in the abstract.
Table 2: Enzyme Inhibition by 1,2,4-Triazole Analogs [7][8]
| Compound | Enzyme | IC50 (µM) |
| Analog 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |
| Analog 12d | α-Glucosidase | 36.74 ± 1.24 |
| Analog 12d | Urease | 19.35 ± 1.28 |
| Analog 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 |
| Analog 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |
Table 3: BET Bromodomain Inhibition by a Methylated-1,2,3-Triazole Analog [4]
| Compound | Assay | Value |
| Analog 25 (DW34) | BRD4 D1 Kd | 12 nM |
| Analog 25 (DW34) | FA IC50 | 0.137 ± 0.02 µM |
| Analog 26 | BRD4 D1 Kd | 6.4 nM |
| Analog 26 | FA IC50 | 0.110 ± 0.02 µM |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a plausible method for the laboratory-scale synthesis of the title compound.
Materials:
-
1-Azidoethane
-
Ethyl 2-butynoate
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate: To a solution of 1-azidoethane (1.0 eq) and ethyl 2-butynoate (1.0 eq) in acetonitrile (0.5 M), add CuI (0.1 eq) and DIPEA (1.5 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the triazole carboxylate.
-
Hydrolysis and Decarboxylation: Saponify the ester with aqueous NaOH, followed by acidic workup to yield the corresponding carboxylic acid. The carboxylic acid is then decarboxylated by heating in a suitable high-boiling solvent to yield 1,5-dimethyl-1H-1,2,3-triazole.
-
Bromination: To a solution of 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq). Reflux the mixture for 4 hours.
-
Final Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain this compound.
Caption: Synthetic Workflow for this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized triazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Hypothetical Signaling Pathway
Based on the activity of analogous compounds as BET bromodomain inhibitors, derivatives of this compound could potentially modulate gene expression by interfering with the binding of BET proteins to acetylated histones.
Caption: Hypothetical Signaling Pathway for a Triazole-based BET Inhibitor.
Disclaimer: The provided protocols and signaling pathway are hypothetical and based on the activities of structurally related compounds. Researchers should conduct their own validation and optimization. The commercial availability of this compound suggests it is a viable starting material for such investigations.
References
- 1. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A Versatile Building Block for Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-1H-1,2,3-triazole is a key heterocyclic building block for the synthesis of a diverse range of functional organic materials. Its utility stems from the presence of a reactive bromine atom at the 4-position of the triazole ring, which allows for facile functionalization through various cross-coupling reactions. This enables the introduction of a wide array of substituents, leading to the creation of novel compounds with tailored electronic, photophysical, and biological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of functional materials, including those with potential applications in organic electronics and medicinal chemistry.
Applications in Functional Material Synthesis
The 1,2,3-triazole core is a desirable scaffold in the design of functional molecules due to its aromaticity, stability, and ability to engage in hydrogen bonding and dipole-dipole interactions. The introduction of various aryl and heteroaryl groups at the 4-position of the 1,5-dimethyl-1H-1,2,3-triazole core via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is a powerful strategy for tuning the properties of the resulting materials.
Organic Electronics:
Derivatives of 1,2,3-triazoles are being explored for their potential in organic light-emitting diodes (OLEDs). The triazole moiety can act as an electron-transporting or host material in OLED devices. By coupling this compound with various aromatic boronic acids or terminal alkynes, it is possible to synthesize novel materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in OLEDs. The resulting 4-aryl- or 4-alkynyl-1,5-dimethyl-1H-1,2,3-triazoles can exhibit interesting photophysical properties, including high quantum yields and tunable emission wavelengths.
Medicinal Chemistry and Drug Development:
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of this compound allows for the synthesis of novel drug candidates. For instance, the introduction of specific aryl groups can lead to compounds that exhibit significant cytotoxic activity against various cancer cell lines. The triazole ring can act as a bioisostere for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1,5-dimethyl-1H-1,2,3-triazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the appropriate amount of water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-1,2,3-triazole.
Logical Workflow for Suzuki-Miyaura Coupling:
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1,5-dimethyl-1H-1,2,3-triazoles
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2-5 equivalents)
-
Solvent (e.g., THF, DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the copper(I) salt (0.01-0.1 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the solvent and the base, followed by the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-1,5-dimethyl-1H-1,2,3-triazole.
Signaling Pathway for Sonogashira Coupling:
Data Presentation
The following tables summarize representative quantitative data for functional materials derived from substituted 1,2,3- and 1,2,4-triazoles, which can serve as a reference for the expected properties of materials derived from this compound.
Table 1: Photophysical Properties of Representative Aryl-Triazole Derivatives
| Compound ID | Aryl Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| A | 4-(N,N-diphenylamino)phenyl | 351 | 435 | 0.85 | [1] |
| B | Naphthalen-1-yl | 297 | 360 | 0.62 | [1] |
| C | Pyren-1-yl | 345 | 450 | 0.78 | Hypothetical |
| D | 4-Nitrophenyl | 320 | 410 | 0.15 | Hypothetical |
Table 2: In Vitro Anticancer Activity of Representative Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| E | MCF-7 (Breast) | 18.06 | [2] |
| F | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| G | A549 (Lung) | 21.25 | [2] |
| H | HeLa (Cervical) | 6.87 | [2] |
| I | B16F10 (Melanoma) | 41.12 | [3] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional materials. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing novel materials for applications in organic electronics and drug discovery. The straightforward functionalization via cross-coupling reactions allows for systematic tuning of molecular properties, paving the way for the rational design of next-generation functional organic materials.
References
Techniques for the Purification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a key building block in the synthesis of various biologically active molecules. The following sections outline common purification techniques, including recrystallization and column chromatography, tailored for this specific triazole derivative.
Introduction
This compound is a versatile intermediate in medicinal chemistry and materials science. Its purity is crucial for the success of subsequent synthetic steps and the biological activity of the final compounds. This document offers guidance on established purification methods to obtain high-purity material.
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the most common and effective techniques.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Screening: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents to screen for triazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Illustrative Recrystallization Data
| Solvent System | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol/Water (9:1) | 85 | 98 | 75 |
| Ethyl Acetate/Hexane (1:3) | 85 | 97 | 80 |
| Isopropanol | 85 | 96 | 70 |
Note: This data is illustrative and may vary based on the specific impurities present.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the target compound.
Protocol for Column Chromatography:
-
Stationary and Mobile Phase Selection: For triazole derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating complex mixtures.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Illustrative Column Chromatography Data
| Stationary Phase | Mobile Phase (v/v) | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 80 | >99 | 85 |
| Silica Gel | Dichloromethane:Methanol (98:2) | 80 | 98 | 88 |
Note: This data is illustrative and optimization may be required.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized chemical compound like this compound.
Caption: General purification workflow for a synthesized compound.
Conclusion
The successful purification of this compound is achievable through standard laboratory techniques such as recrystallization and column chromatography. The protocols and illustrative data provided in this document serve as a starting point for researchers to develop optimized purification procedures for their specific needs, ensuring the high quality of this important synthetic intermediate.
Application Notes and Protocols for the Scale-up Synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-1H-1,2,3-triazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted triazole core is a common motif in various pharmacologically active compounds. The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a two-step approach: the regioselective synthesis of 1,5-dimethyl-1H-1,2,3-triazole via a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), followed by regioselective bromination.
Overall Synthetic Scheme
The synthetic strategy involves a two-step process, beginning with the formation of the 1,5-dimethyl-1H-1,2,3-triazole ring, followed by bromination at the C4 position.
Application Notes and Protocols: Derivatization of 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole and the subsequent biological screening of the resulting novel compounds. The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document outlines detailed protocols for the synthesis of diverse derivatives and their evaluation in key biological assays.
Synthetic Derivatization Strategies
The bromine atom at the 4-position of the 1,5-dimethyl-1H-1,2,3-triazole ring serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of novel compounds for biological screening. The primary methods for derivatization include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
A general workflow for the derivatization and screening process is depicted below.
Suzuki-Miyaura Coupling for C-C Bond Formation
Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for C-C (Alkyne) Bond Formation
Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.05 eq.), and an amine base (e.g., triethylamine or diisopropylamine).
-
Reagent Addition: Add the terminal alkyne (1.2 eq.) to the mixture.
-
Solvent Addition: Add a suitable degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture in a sealed tube at a temperature between 80 and 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Biological Screening Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The following tables present illustrative biological activity data for various 1,2,3-triazole derivatives, demonstrating the potential of this scaffold. Note that these compounds are not direct derivatives of this compound but serve as examples of the activities that can be achieved.
Table 1: Illustrative Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4g | HCT-116 (Colon) | 1.09 ± 0.17 | [3] |
| 4k | HCT-116 (Colon) | Potent Activity | [3] |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| Compound 8 | A-549 (Lung) | 21.25 | [2] |
| Compound 8 | MCF-7 (Breast) | 18.06 | [2] |
| Compound 8 | MDA-MB-231 (Breast) | 16.32 | [2] |
| 15a | UO-31 (Renal) | Growth Percentage = 65.29% | [1] |
| 25 | K-562 (Leukemia) | Growth Percentage = 21.47% | [1] |
Table 2: Illustrative Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Triazole-Glycoside 5 | S. aureus | >10 | [5] |
| Triazole-Glycoside 5 | P. aeruginosa | >10 | [5] |
| Triazole-Glycoside 5 | C. albicans | >10 | [5] |
| Triazole-Glycoside 5 | A. niger | >10 | [5] |
| Metronidazole Derivative 5b | S. aureus | Potent Activity | [4] |
| Metronidazole Derivative 5c | E. coli | Potent Activity | [4] |
| Metronidazole Derivative 5e | C. albicans | Potent Activity | [4] |
Potential Mechanism of Action and Signaling Pathway
While the precise mechanisms of action for derivatives of this compound are yet to be fully elucidated, studies on structurally related 1,5-disubstituted-1,2,3-triazoles suggest a potential role as inhibitors of the mitochondrial F₁F₀-ATPase. Inhibition of this enzyme can lead to a decrease in ATP synthesis and the opening of the mitochondrial permeability transition pore (mPTP), ultimately triggering apoptosis.
The proposed signaling pathway is illustrated below.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the starting materials and any catalysts, are pure and dry. Moisture and impurities can lead to side reactions and reduced product formation. Solvents should be appropriately dried if the reaction is moisture-sensitive.
-
Reaction Temperature: The reaction temperature is a critical parameter. For many triazole syntheses, temperature control is crucial for selectivity and yield.[1][2][3][4] For instance, in some copper-catalyzed reactions, lower temperatures can increase the yield of the desired product.[3][4] It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation or the formation of byproducts.[2]
-
Atmosphere: If your reaction involves intermediates that are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some potential side products and strategies to minimize them:
-
Isomers: In the synthesis of substituted triazoles, the formation of regioisomers is a common issue.[4] The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction. For N-alkylation of NH-1,2,3-triazoles, optimizing the solvent and temperature can improve the regioselectivity.[1]
-
Unreacted Starting Materials: If you observe starting materials in your final product mixture, it indicates an incomplete reaction. This could be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Byproducts from Side Reactions: Depending on your specific synthetic route, various side reactions can occur. To minimize these, ensure precise control over reaction parameters and consider the order of reagent addition.
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: Purification of triazole derivatives can sometimes be challenging. Here are some recommended techniques:
-
Column Chromatography: This is a very common and effective method for purifying organic compounds.[5] For 1,2,3-triazole derivatives, silica gel is often used as the stationary phase with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).[6]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification. A patent for a similar compound, 1-methyl-4-bromo-1H-1,2,3-triazole, mentions crystallization as a purification step.[7]
-
Solvent Extraction: This can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing substituted 1,2,3-triazoles?
A1: Several methods are available for the synthesis of 1,2,3-triazoles. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a foundational method.[4][9] The copper-catalyzed version of this reaction, known as the "click" reaction (CuAAC), is widely used due to its high yields and regioselectivity.[3][4][9][10] Other methods include reactions involving N-tosylhydrazones and anilines mediated by copper.[4]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in organic synthesis can be hazardous. For instance, sodium azide is highly toxic and explosive. Always handle such chemicals in a well-ventilated fume hood and follow all institutional safety guidelines. The GHS classification for the similar compound 4-bromo-1-methyl-1H-1,2,3-triazole indicates it can be harmful if swallowed and causes skin and eye irritation.[11]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of similar bromo-substituted 1,2,3-triazoles. This data can serve as a benchmark for your experiments.
| Compound | Starting Material(s) | Reaction Conditions | Yield | Reference |
| 1-methyl-4-bromo-1H-1,2,3-triazole | 1-methyl-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride, THF, -5°C | 90% | [7] |
| 4,5-dibromo-1H-1,2,3-triazole | 1H-1,2,3-triazole | Not specified | 78% | [5] |
| 2-substituted 4-bromo-1,2,3-triazoles | 4-bromo-NH-1,2,3-triazoles and alkyl halides | K₂CO₃, DMF, -10°C | High | [1] |
| 1H-1,2,3-triazole analogs | Azide and alkyne derivatives | CuI, Et₃N, MeCN, room temperature, 3h | 76-82% | [12] |
Experimental Protocols
Below is a detailed experimental protocol for a plausible synthesis of this compound, based on general methods for similar compounds.
Synthesis of this compound
This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.
Materials:
-
1,5-dimethyl-1H-1,2,3-triazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
TLC plates (silica gel)
-
Ethyl acetate
-
Petroleum ether
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethyl-1H-1,2,3-triazole (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to obtain the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: A workflow diagram for troubleshooting common issues in chemical synthesis.
Caption: A simplified representation of a possible synthetic pathway.
References
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
Technical Support Center: Bromination of 1,5-Dimethyl-1H-1,2,3-Triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1,5-dimethyl-1H-1,2,3-triazole.
Troubleshooting Guide
Users may encounter several issues during the bromination of 1,5-dimethyl-1H-1,2,3-triazole. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive N-bromosuccinimide (NBS).2. Insufficient radical initiation.3. Reaction temperature is too low. | 1. Use freshly recrystallized NBS.2. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. Consider initiation with a UV lamp.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of multiple products (complex mixture) | 1. Over-bromination leading to di- or tri-brominated products.2. Bromination at a non-desired position (e.g., on the methyl groups).3. Reaction conditions are too harsh. | 1. Use a lower molar equivalent of NBS (e.g., 0.95 eq.).2. Optimize reaction temperature and time to favor mono-bromination on the triazole ring.3. Consider performing the reaction at a lower temperature for a longer duration. |
| Product is a dark oil or tar-like substance | 1. Decomposition of starting material or product.2. Presence of impurities in the starting material or solvent. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Use purified, dry solvents.3. Purify the starting 1,5-dimethyl-1H-1,2,3-triazole before use. |
| Difficulty in isolating the desired product | 1. Similar polarity of the desired product and side products.2. The product is highly soluble in the aqueous phase during workup. | 1. Employ careful column chromatography with a shallow solvent gradient.2. Saturate the aqueous phase with brine (NaCl solution) during extraction to reduce the solubility of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 1,5-dimethyl-1H-1,2,3-triazole?
The expected major product is 4-bromo-1,5-dimethyl-1H-1,2,3-triazole . Electrophilic substitution on the 1,2,3-triazole ring is generally favored at the C4 position.
Q2: What are the potential side products in this reaction?
Potential side products can arise from over-bromination or reaction at other sites. These may include:
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4,5-dibromo-1,5-dimethyl-1H-1,2,3-triazole : Resulting from over-bromination of the triazole ring.
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1-(bromomethyl)-5-methyl-1H-1,2,3-triazole or 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole : Resulting from radical bromination of one of the methyl groups.
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Di- or tri-brominated species on the methyl groups under harsh conditions.
Q3: Which brominating agent is most suitable for this reaction?
N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of heterocyclic compounds like 1,2,3-triazoles. It is generally easier to handle than liquid bromine and can lead to higher selectivity.
Q4: How can I minimize the formation of side products?
To minimize side products, consider the following:
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Control Stoichiometry : Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to reduce over-bromination.
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Optimize Temperature : Lowering the reaction temperature can increase selectivity.
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Reaction Time : Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination.
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Radical vs. Ionic Conditions : The choice of initiator and solvent can influence the reaction pathway. Radical conditions (e.g., AIBN in CCl₄) may favor methyl group bromination, while polar solvents may favor electrophilic aromatic substitution on the ring.
Q5: What is a typical experimental protocol for this bromination?
A general protocol is provided below. Note that optimization may be required.
Experimental Protocol: Synthesis of this compound
Materials:
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1,5-dimethyl-1H-1,2,3-triazole
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N-Bromosuccinimide (NBS), recrystallized
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Carbon tetrachloride (CCl₄), dry
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq.) in dry carbon tetrachloride.
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Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Quantitative Data Summary
The following table summarizes hypothetical yield data based on different reaction conditions. Actual results may vary.
| Entry | NBS (eq.) | Initiator | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Side Product(s) Observed (%) |
| 1 | 1.05 | AIBN | CCl₄ | 77 | 3 | 75 | Dibromo- (5%), Methyl-bromo- (10%) |
| 2 | 1.0 | AIBN | CCl₄ | 60 | 6 | 82 | Dibromo- (2%), Methyl-bromo- (5%) |
| 3 | 1.2 | AIBN | CCl₄ | 77 | 3 | 60 | Dibromo- (20%), Methyl-bromo- (15%) |
| 4 | 1.05 | None (UV) | CH₃CN | 82 | 4 | 70 | Dibromo- (15%), Others (5%) |
Visualizations
Technical Support Center: Purification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low or No Yield After Purification
| Possible Cause | Suggested Solution |
| Recrystallization: The compound is too soluble in the chosen solvent, even at low temperatures.[1][2] | - Select a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.[1] - Concentrate the mother liquor and attempt a second crystallization to recover more product.[2] |
| Recrystallization: Excessive solvent was used to dissolve the crude product.[1][2] | - Use the minimum amount of hot solvent necessary for complete dissolution.[2] |
| Column Chromatography: The product is eluting with the solvent front. | - Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Column Chromatography: The product is not eluting from the column. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. If starting with a non-polar solvent, slowly increase the percentage of a more polar solvent like ethyl acetate. |
Issue 2: Product is Still Impure After Purification
| Possible Cause | Suggested Solution |
| Recrystallization: The cooling process was too rapid, trapping impurities within the crystal lattice.[2] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Recrystallization: Impurities have very similar solubility profiles to the desired compound. | - Consider an alternative purification method, such as column chromatography. |
| Column Chromatography: Poor separation of the product from impurities. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve better separation. An ideal Rf value for the product is typically around 0.3-0.4.[3] - Use a shallow solvent gradient during chromatography to improve resolution.[3] |
| Column Chromatography: Presence of a regioisomeric impurity (e.g., 4-bromo-2,5-dimethyl-2H-1,2,3-triazole). | - Fine-tune the chromatography with a very shallow gradient. - High-Performance Liquid Chromatography (HPLC) may be required for complete separation of isomers.[3] |
Issue 3: "Oiling Out" During Recrystallization
| Possible Cause | Suggested Solution |
| The melting point of the compound is low relative to the boiling point of the solvent. | - Use a solvent with a lower boiling point. |
| The compound is highly impure. | - Attempt purification by column chromatography before recrystallization. |
| The solution is too concentrated. | - Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and potentially a regioisomer (e.g., 4-bromo-2,5-dimethyl-2H-1,2,3-triazole), depending on the synthetic route. If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used for the triazole ring formation, residual copper salts may also be present as impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] It is recommended to perform small-scale solubility tests with various solvents such as ethanol, methanol, acetone, or mixed solvent systems like ethyl acetate/hexane to identify the optimal one.[1]
Q3: My compound streaks during column chromatography on silica gel. What can I do?
A3: Streaking of triazole compounds on silica gel can occur due to the interaction of the lone pairs on the nitrogen atoms with the acidic silica. To mitigate this, you can try adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
Q4: How can I remove residual copper catalyst from my product?
A4: If your synthesis involved a copper catalyst, residual copper can often be removed by washing the crude product solution with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride before proceeding with chromatography or recrystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether). Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
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Elution: Start with a low-polarity mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v).[4] Gradually increase the polarity of the eluent as needed to elute the product.
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Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair. For many triazoles, ethanol/water or ethyl acetate/hexane are effective mixed solvent systems.[1]
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals completely, for instance, in a vacuum oven at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for purification.
References
Technical Support Center: Optimization of Reaction Conditions for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole Substitution
Welcome to the technical support center for the functionalization of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the common causes?
A1: Low conversion in Suzuki-Miyaura coupling can be attributed to several factors:
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Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity palladium precursors and phosphine ligands.
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Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base can significantly impact the reaction rate. For sterically hindered substrates, a stronger base might be necessary.
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Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are typical. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Poor solubility of reagents can also hinder the reaction; in such cases, a solvent mixture or a different solvent system might be beneficial.
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Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are less reactive. Use fresh, high-quality boronic acids or consider using boronate esters, which are more stable.
Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side product?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it:
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Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
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Controlled Catalyst Addition: Add the palladium catalyst after all other reagents and after degassing the reaction mixture.
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Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A3: The Buchwald-Hartwig amination is sensitive to reaction conditions. Key areas to investigate include:
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Ligand Selection: The choice of phosphine ligand is crucial and often substrate-dependent. For electron-rich triazoles, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective.
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Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. However, these bases are incompatible with base-sensitive functional groups. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although they may require higher temperatures and longer reaction times.
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Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is critical to prevent catalyst decomposition.
Q4: I am attempting a Sonogashira coupling, but the reaction is sluggish and gives a low yield. What can I do to improve it?
A4: For a sluggish Sonogashira reaction:
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Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for the traditional Sonogashira reaction as it facilitates the formation of the copper acetylide intermediate. Ensure you are using a fresh, high-quality source of CuI.
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Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is necessary to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne. The amine should be anhydrous.
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Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are commonly used.
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Temperature: While many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating.
Q5: In my Ullmann condensation with a phenol, I am getting low yields of the desired ether. What are the key parameters to optimize?
A5: The Ullmann condensation typically requires more forcing conditions than palladium-catalyzed reactions:
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Copper Source: Traditionally, copper powder or copper(I) salts (e.g., CuI, CuBr) are used in stoichiometric or catalytic amounts. The use of a ligand can significantly improve the reaction.
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Ligand: N,N-dimethylglycine or various diamines can accelerate the reaction and allow for lower reaction temperatures.
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Base: A strong base like K₂CO₃ or Cs₂CO₃ is generally required to deprotonate the phenol.
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Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.
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Temperature: High temperatures (often >150 °C) are typically necessary, although the use of ligands can sometimes lower this requirement.
Data Presentation: Starting Points for Reaction Optimization
The following tables provide generalized starting conditions for various substitution reactions on this compound. These conditions are based on established protocols for similar aryl bromides and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is often used, but catalysts with bulky phosphine ligands can be more effective. |
| Boronic Acid | 1.1 - 1.5 equivalents | Use of boronate esters can improve stability and reactivity. |
| Base | K₂CO₃ (2-3 eq.), Cs₂CO₃ (2-3 eq.), or K₃PO₄ (2-3 eq.) | Base strength and solubility can influence the reaction rate. |
| Solvent | 1,4-Dioxane, Toluene, or DMF (anhydrous, degassed) | A co-solvent like water may be necessary depending on the base used. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pre-catalysts are often preferred for their stability. |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Ligand choice is critical and should be screened for optimal results. |
| Amine | 1.1 - 1.5 equivalents | Both primary and secondary amines can be used. |
| Base | NaOtBu (1.5-2 eq.) or LHMDS (1.5-2 eq.) | Strong bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Solvent choice can affect the solubility of the base and catalyst. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the amine and aryl bromide. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) sources can also be used. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira reaction. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | |
| Base | Et₃N or i-Pr₂NH (2-4 eq.) | Can also be used as the solvent. |
| Solvent | THF or DMF (anhydrous, degassed) | |
| Temperature | Room Temperature to 60 °C | Heating may be necessary for less reactive substrates. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS. |
Table 4: Ullmann Condensation Conditions (O-Arylation)
| Parameter | Condition | Notes |
| Copper Source | CuI (5-20 mol%) or Copper powder (stoichiometric) | Catalytic amounts are preferred with a suitable ligand. |
| Ligand | N,N-Dimethylglycine (10-40 mol%) or 1,10-Phenanthroline (10-40 mol%) | Ligands can significantly improve reaction efficiency. |
| Phenol | 1.1 - 2.0 equivalents | |
| Base | K₂CO₃ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | A strong base is required to deprotonate the phenol. |
| Solvent | DMF, NMP, or Nitrobenzene | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120 - 180 °C | High temperatures are often necessary. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the substitution reactions of this compound.
Suzuki-Miyaura Coupling Protocol
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To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
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Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
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To a dry Schlenk flask under an inert atmosphere (argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).
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Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene).
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Add the amine (1.2 eq) via syringe.
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Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Logical Troubleshooting Flowchart for Low Conversion
Caption: A logical flowchart for troubleshooting low reaction conversion.
preventing decomposition of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole during reactions
Welcome to the technical support center for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under normal laboratory conditions?
A1: this compound is a relatively stable compound under standard laboratory conditions (i.e., ambient temperature, atmospheric pressure, and in the absence of strong reactive agents). The 1,2,3-triazole ring is known for its high aromatic stability and is generally resistant to moderate heat, acidic conditions, hydrolysis, and redox reactions.[1][2][3] However, the carbon-bromine bond is the most probable site of reactivity and potential decomposition, particularly at elevated temperatures or in the presence of certain reagents.
Q2: What are the primary signs of decomposition of this compound in my reaction?
A2: Signs of decomposition can include:
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Formation of a debrominated byproduct: The most common decomposition product is 1,5-dimethyl-1H-1,2,3-triazole. This can be detected by LC-MS or NMR spectroscopy.
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Appearance of unexpected peaks in your analytical data: Multiple unidentified signals in your chromatogram or spectra can indicate fragmentation of the molecule.
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Color change in the reaction mixture: While not always indicative of decomposition of the starting material, a significant and unexpected color change should be investigated.
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Low yield of the desired product: If you are consistently obtaining a lower than expected yield, decomposition of your starting material is a likely cause.
Q3: What are the most common causes of decomposition for this compound?
A3: The primary cause of decomposition is the cleavage of the carbon-bromine bond. This can be initiated by several factors:
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Strong bases: Bases can promote elimination or other side reactions.
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Nucleophiles: Strong nucleophiles can displace the bromide.
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Reducing agents: The C-Br bond can be susceptible to reduction, leading to debromination.
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High temperatures: Thermal stress can lead to homolytic cleavage of the C-Br bond.
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Certain metal catalysts: Palladium and other transition metals, especially in the presence of a hydride source, can catalyze dehalogenation.[4][5]
Troubleshooting Guides
Issue 1: Debromination of this compound during a reaction.
This is the most frequently encountered issue. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of a reducing agent | - Carefully review all reagents in your reaction mixture for known or potential reducing properties.- If a reducing agent is necessary for your transformation, consider using a milder one or adding it at a lower temperature. |
| Catalytic Hydrogenation Conditions | - If your reaction involves hydrogenation for another functional group, the C-Br bond may be cleaved.[4]- Screen different catalysts and conditions. For example, some catalysts may have lower activity towards aryl halide reduction.- Consider protecting the bromo-triazole if possible, or perform the hydrogenation at a different stage of your synthesis. |
| Radical Initiators | - Reagents like AIBN in the presence of a hydrogen donor (e.g., tributyltin hydride) can cause radical dehalogenation.[6]- If a radical reaction is intended for another part of your molecule, try to use conditions that are selective or perform this step before introducing the bromo-triazole. |
| Strong Basic/Nucleophilic Conditions | - Use a weaker, non-nucleophilic base if possible.- Lower the reaction temperature to reduce the rate of debromination.- Shorten the reaction time. |
| High Reaction Temperature | - Run the reaction at the lowest effective temperature.- Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures. |
Issue 2: Low yield in cross-coupling reactions (e.g., Suzuki, Sonogashira).
While the C-Br bond is the reactive site for these reactions, improper conditions can lead to decomposition and low yields.
| Potential Cause | Troubleshooting Steps & Solutions |
| Side reactions due to base | - The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific reaction.- Use the minimum effective amount of base. |
| Catalyst Decomposition | - Ensure your catalyst is active and not degraded. Use fresh catalyst if in doubt.- Degas your solvents and reaction mixture thoroughly to remove oxygen, which can deactivate palladium catalysts. |
| Ligand Choice | - The ligand can significantly influence the stability of the catalytic species and the reaction outcome. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can impact the reaction. Screen a range of solvents (e.g., DMF, dioxane, toluene, acetonitrile). |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination in a Base-Mediated Reaction
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Reagent Purity: Ensure all reagents, especially the base and solvent, are of high purity and free from contaminants that could act as reducing agents.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or radical side reactions.
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Order of Addition: Add the this compound to the reaction mixture containing the solvent and other reagents before adding the base.
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Temperature Control: Cool the reaction mixture to 0 °C or lower before the dropwise addition of the base.
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Base Selection: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) where appropriate. Avoid strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide if debromination is observed.
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Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed or the reaction appears to have stalled, proceed with the workup to avoid prolonged exposure to potentially decomposing conditions.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
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Degassing: To a reaction vessel, add this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
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Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
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Solvent and Base Addition: Add the degassed solvent (e.g., dioxane/water mixture) and the base (e.g., K₂CO₃, 2.0 eq.).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
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Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What are the initial checks I should perform?
A1: When encountering low or no yield in a Suzuki-Miyaura coupling, a systematic check of your reagents and reaction setup is crucial.
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Reagent Quality: Ensure the purity and dryness of your boronic acid, base, and solvent. Boronic acids can degrade over time, and moisture can deactivate the catalyst and hydrolyze the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Catalyst Activity: The palladium catalyst may be inactive. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Base Strength and Solubility: The choice of base is critical for the transmetalation step. Ensure the base is strong enough and has adequate solubility in the reaction medium.
Q2: I am observing a significant amount of a debrominated side product (1,5-dimethyl-1H-1,2,3-triazole) in my reaction mixture. How can I minimize this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can occur when the organopalladium intermediate reacts with a hydride source instead of the intended coupling partner.
-
Hydride Sources: Potential hydride sources include solvent impurities (e.g., alcohols in ethers), the amine base, or water. Using anhydrous solvents and carefully selecting the base can mitigate this.
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands, such as bulkier or more electron-rich ones, may suppress dehalogenation.
Q3: For a Buchwald-Hartwig amination, which type of palladium catalyst and ligand combination is a good starting point for this compound?
A3: For C-N bond formation with heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step. A good starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos. Alternatively, using a pre-formed palladium precatalyst incorporating one of these ligands (e.g., XPhos Pd G3) can lead to more reproducible results.
Q4: My Sonogashira coupling is failing. What are some specific troubleshooting steps for this reaction?
A4: Sonogashira couplings have their own unique set of potential issues.
-
Copper Co-catalyst: If using a traditional Sonogashira setup, ensure the copper(I) source (e.g., CuI) is fresh. Oxidation of Cu(I) to Cu(II) can lead to alkyne homocoupling (Glaser coupling).
-
Amine Base: The amine base (typically triethylamine or diisopropylethylamine) serves as both a base and a solvent. It should be anhydrous and free of impurities.
-
Oxygen Sensitivity: In addition to the palladium catalyst, the copper acetylide intermediate is also sensitive to oxygen, which promotes homocoupling. Rigorous degassing is essential.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider switching to copper-free Sonogashira conditions. These protocols often employ a stronger organic base and a specific palladium/ligand system.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no product formation, a systematic approach to identify the root cause is necessary. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Formation of Byproducts
The formation of byproducts such as debrominated starting material or homocoupled products is a common issue.
Caption: Troubleshooting guide for common byproduct formation.
Quantitative Data Summary
The following tables summarize expected yield ranges for different cross-coupling reactions with this compound based on literature for analogous brominated heterocycles. These are intended as a guide for optimization.
Table 1: Suzuki-Miyaura Coupling - Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 40-60 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 70-90 |
| XPhos Pd G3 (2) | - | K₂CO₃ (2) | t-BuOH/H₂O | 80 | 12 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 65-85 |
Table 2: Sonogashira Coupling - Condition Screening
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 50-75 |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 6 | 60-80 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 70-85 (Copper-free) |
| PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 65-85 |
Table 3: Buchwald-Hartwig Amination - Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 75-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 70-90 |
| BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 70 | 24 | 80-95 |
| PdCl₂(Amphos) (3) | - | Cs₂CO₃ (2) | t-BuOH | 90 | 18 | 60-80 |
Experimental Protocols
The following are generalized protocols for cross-coupling reactions with this compound, adapted from procedures for similar heterocyclic substrates. Note: These protocols are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
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To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
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Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., t-BuOH/H₂O, 4:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed anhydrous solvent (e.g., dioxane) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture in a preheated oil bath (e.g., 110 °C) and stir for the required duration (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
regioselectivity issues in the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This technical support guide addresses common regioselectivity issues and troubleshooting scenarios encountered during the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. It is intended for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My synthesis of the 1,5-dimethyl-1H-1,2,3-triazole precursor from methyl azide and propyne is producing a mixture of two isomers. How can I improve the regioselectivity for the desired 1,5-isomer?
A1: This is a classic challenge in 1,2,3-triazole synthesis. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2] To selectively synthesize the 1,5-isomer, you must move from thermal conditions to a catalyzed reaction. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice for selectively forming 1,5-disubstituted 1,2,3-triazoles.[3] In contrast, the more common Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") selectively yields the 1,4-regioisomer and should be avoided for this specific synthetic goal.[1][4]
Q2: I have successfully synthesized 1,5-dimethyl-1H-1,2,3-triazole. Now, how do I selectively brominate the C4 position without brominating the methyl groups?
A2: Selective bromination at the C4 position requires an electrophilic brominating agent. Radical conditions, which could affect the methyl groups, should be avoided. The 1,2,3-triazole ring is electron-deficient, but C-H bonds on the ring can still undergo electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used in a polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). The reaction may require mild heating. Using a catalyst is generally not necessary, but monitoring the reaction by TLC or GC-MS is crucial to prevent over-bromination or side reactions.
Q3: What are the main side products I should be aware of during this synthesis?
A3: The primary side product is the unwanted regioisomer.
-
During Cycloaddition: The main impurity will be 1,4-dimethyl-1H-1,2,3-triazole. If using a RuAAC protocol, the formation of this isomer should be minimal but can be detected by ¹H NMR (distinct chemical shifts for the triazole proton and methyl groups) and separated by column chromatography.
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During Bromination: Potential side products include dibrominated triazoles (e.g., 4,X-dibromo-1,5-dimethyl...) or products of methyl group bromination if inappropriate conditions (like UV light or radical initiators) are used. Incomplete reaction will leave unreacted starting material.
Q4: My bromination reaction with NBS is slow or gives a low yield. What can I do to optimize it?
A4: If the bromination is sluggish, several parameters can be adjusted. First, ensure your 1,5-dimethyl-1H-1,2,3-triazole starting material is pure and dry. Second, consider the solvent; DMF can sometimes accelerate electrophilic aromatic substitutions compared to other solvents like acetonitrile or chloroform. Third, temperature can be moderately increased (e.g., to 50-70 °C), but this should be done cautiously while monitoring for side product formation. Finally, ensure the stoichiometry of NBS is correct; using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| ¹H NMR of the cycloaddition product shows two distinct singlets in the aromatic region and four methyl singlets. | Formation of a mixture of 1,4- and 1,5-dimethyl-1H-1,2,3-triazole regioisomers. | 1. Avoid thermal cycloaddition conditions. 2. Employ a Ruthenium-based catalyst (e.g., Cp*RuCl(PPh₃)₂) to direct the reaction towards the 1,5-isomer.[3] 3. Purify the mixture using silica gel column chromatography before proceeding to the bromination step. |
| The bromination reaction does not go to completion, leaving significant starting material. | 1. Insufficient reactivity of the triazole ring. 2. Deactivated NBS reagent. 3. Inappropriate solvent or temperature. | 1. Switch the solvent to DMF. 2. Increase the reaction temperature to 50-70 °C. 3. Use a fresh bottle of NBS. 4. Increase the amount of NBS to 1.2 equivalents. |
| Mass spectrometry of the final product shows peaks corresponding to di-brominated species. | Over-bromination of the triazole ring. | 1. Reduce the equivalents of NBS used (1.0 to 1.05 eq). 2. Lower the reaction temperature. 3. Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. |
| Final product is difficult to purify from the succinimide byproduct. | Succinimide is soluble in many polar organic solvents. | After the reaction, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product into a less polar solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water to remove the succinimide. |
Data Presentation
Table 1: Catalyst Effects on Regioselectivity of Azide-Alkyne Cycloaddition
| Catalyst System | Predominant Isomer | Typical Conditions | Key Advantage |
| None (Thermal) | Mixture of 1,4- and 1,5- | Toluene or neat, 80-120 °C | Simple, no metal contamination.[2] |
| Copper(I) salts (CuAAC) | 1,4-disubstituted | Various solvents (tBuOH/H₂O, THF), RT | High yield, robust, "click" reaction.[1][4] |
| Ruthenium(II) complexes (RuAAC) | 1,5-disubstituted | Toluene or DMF, 60-100 °C | High regioselectivity for 1,5-isomers.[3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-dimethyl-1H-1,2,3-triazole (via RuAAC)
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Reagents & Setup: In a nitrogen-purged glovebox or Schlenk line, add Cp*RuCl(PPh₃)₂ (2-5 mol%) to a flask containing anhydrous and degassed toluene.
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Addition of Reactants: Add methyl azide (1.2 equivalents) to the flask. Caution: Methyl azide is explosive and should be handled with extreme care as a dilute solution.
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Reaction Initiation: Add propyne (1.0 equivalent), either condensed into the cold flask or bubbled through the solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alkyne is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,5-dimethyl-1H-1,2,3-triazole.
Protocol 2: Electrophilic Bromination of 1,5-dimethyl-1H-1,2,3-triazole
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Reagents & Setup: Dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 equivalent) in acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature.
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Reaction Conditions: Stir the mixture at room temperature or heat gently to 50 °C.
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Monitoring: Follow the reaction's progress by TLC, staining with a potassium permanganate solution to visualize the starting material and product.
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Workup: Once the starting material is consumed (typically 2-6 hours), cool the mixture and pour it into water. Add a saturated solution of sodium thiosulfate to quench any remaining bromine.
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Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting cycloaddition regioselectivity.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is sluggish or has completely stalled. What are the likely causes?
A1: A common reason for low or no yield in cross-coupling reactions with nitrogen-containing heterocycles like this compound is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the triazole ring can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity. Other potential causes include inactive catalyst, poor quality reagents, suboptimal reaction conditions (temperature, solvent, base), or the presence of other poisoning impurities.
Q2: How does the this compound substrate specifically contribute to catalyst deactivation?
A2: The deactivation of the palladium catalyst in the presence of this compound is primarily due to:
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Nitrogen Poisoning: The nitrogen atoms in the 1,2,3-triazole ring can act as ligands, binding to the palladium center and blocking the active sites required for the catalytic cycle. This is a well-documented issue with N-heterocyclic substrates in cross-coupling reactions.
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Formation of Inactive Complexes: The coordination of the triazole to the palladium can lead to the formation of stable, catalytically inactive complexes, effectively removing the catalyst from the reaction.
Q3: What are the visible signs of catalyst poisoning in my reaction?
A3: Visual cues for catalyst poisoning can include:
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A change in the color of the reaction mixture from the expected dark brown or black of an active Pd(0) species to a lighter color, or the precipitation of palladium black.
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The reaction failing to proceed as monitored by TLC or LC-MS, with starting materials remaining largely unconsumed.
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Formation of byproducts resulting from side reactions like homocoupling of the boronic acid (in Suzuki reactions) or debromination of the starting material.
Q4: How can I mitigate catalyst poisoning when working with this compound?
A4: Several strategies can be employed to overcome catalyst deactivation:
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Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can promote the desired catalytic steps and sterically hinder the coordination of the triazole to the palladium center.
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Catalyst Choice: Employ pre-formed, well-defined palladium precatalysts that are known to be more robust.
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Reaction Conditions: Optimize the reaction temperature, as higher temperatures can sometimes overcome the energy barrier for the desired reaction over the poisoning pathway.[1] The choice of base and solvent system is also critical and may require screening.
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Slow Addition: In some cases, slow addition of the this compound substrate can help to maintain a low concentration of the potential poison in the reaction mixture at any given time.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.
Diagram: Troubleshooting Workflow for Catalyst Poisoning
Caption: A decision tree for troubleshooting failed reactions.
Diagram: Conceptual Mechanism of Catalyst Poisoning
Caption: The competitive pathway of catalyst poisoning.
Quantitative Data Summary
| Parameter | Typical Range | Potential Indication of Poisoning | Recommended Action |
| Catalyst Loading (mol%) | 1 - 5 | Reaction stalls despite high loading | Increase ligand-to-metal ratio; switch to a more robust catalyst. |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | Low conversion | Increase the ratio to favor ligand coordination over triazole binding. |
| Reaction Temperature (°C) | 80 - 120 | No product formation at lower end of range | Gradually increase temperature; screen different solvents. |
| Yield (%) | < 10% | Significant starting material remains | Re-evaluate catalyst/ligand system and reaction conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
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Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 1-5 mol%)
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Ligand (e.g., SPhos, XPhos; 1.1 - 2.2 eq relative to Pd)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq)
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Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
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Reaction vessel (e.g., Schlenk tube or microwave vial)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, and base.
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Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
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Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
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Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Troubleshooting Notes for this Protocol:
-
If catalyst poisoning is suspected, consider using a higher catalyst and ligand loading.
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The choice of base is crucial; for challenging couplings, a stronger base like K₃PO₄ may be more effective.[1]
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Ensure all reagents are of high purity and the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.[1]
References
workup procedure for reactions with 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the workup of reactions involving 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.
Safety First: Hazard Information
Before beginning any workup procedure, it is crucial to be aware of the potential hazards associated with this compound and related brominated triazoles.
-
Hazard Statements:
-
Precautionary Measures:
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Always work in a well-ventilated area, such as a chemical fume hood.[2][4]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
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Wash hands thoroughly after handling.[2]
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In case of accidental contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical workup for a reaction involving this triazole?
A1: The first step is almost always to "quench" the reaction. This deactivates any unreacted, highly reactive reagents and ensures the reaction stops completely. The quenching agent depends on the reaction chemistry. For example, in reactions involving organometallic reagents like Grignard or organolithium compounds, the mixture is typically cooled and quenched by the slow addition of an aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[6][7]
Q2: How do I remove residual palladium catalyst after a Suzuki cross-coupling reaction?
A2: Palladium residues can often be removed by filtration or specialized aqueous washes. After the initial extraction, you can wash the organic layer with an aqueous solution of thiourea or filter the reaction mixture through a pad of Celite®. For stubborn cases, treatment with activated carbon can also be effective.
Q3: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How can I effectively remove it?
A3: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly soluble in water. The most effective way to remove them is to dilute your reaction mixture with a suitable organic extraction solvent (e.g., ethyl acetate, diethyl ether) and then wash the organic layer multiple times with large volumes of water and/or brine.[6] A common rule of thumb is to use at least five washes, each with a volume equal to that of the organic layer, to ensure complete removal.[6]
Q4: I have a persistent emulsion during my liquid-liquid extraction. What can I do to break it?
A4: Emulsions are common when working with complex reaction mixtures. To break an emulsion, you can try the following:
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Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of layers.
-
Allow the separatory funnel to stand undisturbed for an extended period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
Q5: What is the recommended method for purifying the final product?
A5: The optimal purification method depends on the physical properties of your product (e.g., solid vs. oil, polarity).
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Flash Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain very pure material.
-
Distillation: If the product is a thermally stable liquid with a boiling point distinct from impurities, distillation (often under vacuum) can be used.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | Product is water-soluble and remains in the aqueous layer. | Adjust the pH of the aqueous layer to neutralize any ionizable groups on your product, then re-extract with an organic solvent. |
| Product decomposed during acidic or basic workup. | Use a milder quenching agent (e.g., saturated NH₄Cl instead of HCl). Perform the workup at a lower temperature (e.g., in an ice bath). | |
| Incomplete reaction. | Before workup, confirm reaction completion using an appropriate analytical technique like TLC or LC-MS. | |
| Product is Impure | Catalyst residue (e.g., Copper, Palladium) is present. | For copper, wash the organic layer with saturated aqueous NH₄Cl until the aqueous layer is no longer blue.[6][8] For palladium, see the relevant FAQ above. |
| Unreacted starting material or boronic acid byproducts (from Suzuki reactions). | Purify via flash column chromatography. To remove boron compounds, wash the organic layer with 1M aqueous KF solution or perform repeated evaporations from methanol.[6] | |
| Triphenylphosphine oxide (TPPO) byproduct is present. | TPPO has low solubility in nonpolar solvents. Suspend the crude material in a solvent like hexane or a hexane/ether mixture and filter to remove the solid TPPO.[6] |
Data Summary
Table 1: Physical and Chemical Properties of Representative Bromo-dimethyl-triazole Isomers
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | [9] |
| Molecular Weight | 176.01 g/mol | [9] |
| Appearance | Solid / Crystals | [10][11] |
| Purity (Commercial) | ≥95% | [12] |
| Common Reaction Solvents | DMF, THF, Acetonitrile | [7][8][13] |
| Common Extraction Solvents | Ethyl Acetate, Diethyl Ether, Dichloromethane | [7][8] |
Experimental Protocols
Protocol 1: General Workup for a Suzuki Coupling Reaction
This protocol assumes a reaction between this compound and a boronic acid, catalyzed by a palladium complex in a solvent like THF or DMF.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc, ~3x the reaction volume).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or 1M aqueous NaHCO₃. If DMF was used as a solvent, extensive washing with water and brine is necessary to remove it.[6]
-
Boronic Acid Removal: Wash the organic layer with 1M aqueous KF solution and stir for 15-30 minutes to precipitate tin and boron byproducts as fluorides.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove any precipitated solids (including the palladium catalyst).
-
Separation & Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Workup for a Grignard or Organolithium Reaction
This protocol is for reactions where the bromine atom is exchanged with a metal (e.g., using i-PrMgCl·LiCl or n-BuLi) followed by quenching with an electrophile.[7]
-
Cooling & Quenching: Cool the reaction vessel to 0 °C or lower in an ice or dry ice/acetone bath. Slowly and carefully add a quenching solution (e.g., saturated aqueous NH₄Cl or 1M HCl) dropwise while stirring.[7] Caution: The quench can be highly exothermic.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, add an extraction solvent like ethyl acetate or diethyl ether.[7] Transfer to a separatory funnel.
-
Layer Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine & Wash: Combine all organic extracts and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product as required, typically by flash chromatography or recrystallization.
Visualized Workflows
Caption: General experimental workflow for reaction workup.
Caption: Troubleshooting logic for common workup issues.
References
- 1. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. 40964-56-5 Cas No. | 4-Bromo-1H-1,2,3-triazole | Apollo [store.apolloscientific.co.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 9. chemscene.com [chemscene.com]
- 10. reddit.com [reddit.com]
- 11. 4-Bromo-2-methyl-2H-1,2,3-triazole | CymitQuimica [cymitquimica.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
analytical methods for detecting impurities in 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common method for the synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Based on this, potential impurities include:
-
Regioisomer: The most probable isomeric impurity is 4-bromo-1,4-dimethyl-1H-1,2,3-triazole, which can form as a by-product.
-
Starting Materials: Unreacted starting materials such as methyl azide and a suitable bromo-alkyne (e.g., 1-bromo-propyne) may be present.
-
Catalyst Residues: Residual ruthenium from the catalyst used in the cycloaddition reaction can be a significant impurity.
-
By-products: Depending on the specific reaction conditions, other by-products from side reactions or degradation of starting materials could be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps are also common impurities.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the regioisomeric impurity, unreacted starting materials, and other organic by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and some starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and the identification of major impurities. ¹⁵N NMR can be particularly useful for distinguishing between the 1,4- and 1,5-regioisomers.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection and quantification of residual ruthenium catalyst.
Q3: How can I distinguish between the this compound and its 1,4-regioisomer?
A3: Distinguishing between these two isomers can be challenging but is achievable with the right analytical methods:
-
HPLC: Developing a suitable HPLC method with a high-resolution column can often achieve baseline separation of the two isomers, allowing for their individual quantification.
-
NMR: ¹H NMR may show subtle differences in the chemical shifts of the methyl protons and the triazole ring proton (if present in a precursor). However, ¹⁵N NMR spectroscopy provides more definitive information as the nitrogen chemical shifts are highly sensitive to the substitution pattern on the triazole ring.
-
GC-MS: The fragmentation patterns of the two isomers in the mass spectrometer may be very similar. However, with careful analysis and potentially the use of reference standards, it may be possible to identify unique fragment ions for each isomer.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the 1,4- and 1,5-regioisomers. | Inadequate mobile phase composition or column chemistry. | 1. Optimize Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary. 2. Change Column: Try a different stationary phase (e.g., C18, phenyl-hexyl) or a column with a smaller particle size for higher efficiency. 3. Adjust pH: Modify the pH of the aqueous component of the mobile phase to alter the ionization state of the analytes. |
| Peak tailing for the main component. | Column overload, secondary interactions with the stationary phase, or presence of active sites on the column. | 1. Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column. 2. Use a Mobile Phase Additive: Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites. 3. Use a High-Purity Column: Employ an end-capped column to minimize silanol interactions. |
| Ghost peaks appearing in the chromatogram. | Contamination of the mobile phase, injector, or column. | 1. Run a Blank Gradient: Inject a blank solvent to identify if the ghost peaks are from the system. 2. Prepare Fresh Mobile Phase: Use high-purity solvents and filter the mobile phase. 3. Clean the Injector and Column: Follow the manufacturer's instructions for cleaning the autosampler and flushing the column. |
GC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peak or very small peak for the target analyte. | The compound may be thermally labile or not volatile enough. | 1. Lower Injection Port Temperature: Reduce the injector temperature to prevent thermal degradation. 2. Use a Derivatization Agent: If the compound has polar functional groups, derivatization can increase its volatility and thermal stability. 3. Consider an Alternative Technique: If the compound is not suitable for GC, HPLC or LC-MS would be a better choice. |
| Poor peak shape (fronting or tailing). | Inappropriate flow rate, column activity, or sample solvent incompatibility. | 1. Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal value for the column dimensions. 2. Use a Deactivated Column: Ensure the use of a properly deactivated column to minimize active sites. 3. Solvent Matching: Dissolve the sample in a solvent that is compatible with the stationary phase. |
| Difficulty in identifying impurities from the mass spectra. | Co-elution of impurities, similar fragmentation patterns. | 1. Improve Chromatographic Separation: Optimize the GC temperature program to better separate co-eluting peaks. 2. Use a High-Resolution Mass Spectrometer: High-resolution MS can provide accurate mass measurements to help in elemental composition determination. 3. Analyze Reference Standards: If available, analyze reference standards of suspected impurities to confirm their fragmentation patterns and retention times. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad peaks in the spectrum. | Presence of paramagnetic impurities (e.g., residual ruthenium), sample aggregation, or chemical exchange. | 1. Purify the Sample: Use techniques like column chromatography or treatment with a metal scavenger to remove paramagnetic metals. 2. Change Solvent or Temperature: Experiment with different deuterated solvents or acquire the spectrum at a different temperature to disrupt aggregation or alter exchange rates. |
| Difficulty in distinguishing between regioisomers. | Overlapping signals in the ¹H and ¹³C NMR spectra. | 1. Acquire a ¹⁵N NMR Spectrum: The chemical shifts of the nitrogen atoms in the triazole ring are very sensitive to the substitution pattern and can definitively distinguish between the 1,4- and 1,5-isomers. 2. Use 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the connectivity and differentiating the isomers. |
| Presence of unknown signals. | Contamination from solvents, grease, or unexpected by-products. | 1. Check Solvent Purity: Run a spectrum of the deuterated solvent to identify solvent-related impurities. 2. Careful Sample Handling: Avoid contamination from grease or other laboratory materials. 3. Consult Synthesis Scheme: Re-examine the synthetic route to hypothesize the structure of potential by-products that could give rise to the unknown signals. |
Quantitative Data Summary
The following table provides representative analytical parameters for the analysis of this compound and a key potential impurity. Please note that these values are illustrative and should be determined experimentally for a specific analytical method and instrument.
| Analyte | Analytical Technique | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | HPLC-UV | 8.5 | ~0.01 µg/mL | ~0.03 µg/mL |
| 4-bromo-1,4-dimethyl-1H-1,2,3-triazole | HPLC-UV | 7.8 | ~0.01 µg/mL | ~0.03 µg/mL |
| Residual Ruthenium | ICP-MS | N/A | ~0.1 ppb | ~0.3 ppb |
Experimental Protocols
HPLC Method for the Analysis of Regioisomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
GC-MS Method for the Analysis of Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 1
-
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Brominated Dimethyl-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole and its constitutional isomer, 3-bromo-1,5-dimethyl-1H-1,2,4-triazole. While publicly accessible spectral data for these specific compounds is limited, this guide outlines the standard experimental protocols and data interpretation expected for their characterization, enabling researchers to perform their own comparative studies.
Introduction
This compound and 3-bromo-1,5-dimethyl-1H-1,2,4-triazole are heterocyclic compounds of interest in medicinal chemistry and materials science due to the versatile chemical reactivity of the triazole ring. Accurate characterization of their isomeric structures is crucial for understanding their properties and potential applications. This guide details the standard operating procedures for acquiring and interpreting NMR and mass spectrometry data for these compounds.
Compound Properties
A direct comparison of experimental spectral data is currently challenging due to the lack of publicly available information. However, fundamental properties can be compared.
| Property | This compound | 3-bromo-1,5-dimethyl-1H-1,2,4-triazole |
| Molecular Formula | C₄H₆BrN₃ | C₄H₆BrN₃ |
| Molecular Weight | 176.01 g/mol | 176.01 g/mol |
| CAS Number | 885877-41-8 | 56616-93-4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified triazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (typically a mixture of water and acetonitrile or methanol with 0.1% formic acid to facilitate protonation).
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Key instrument parameters to optimize include:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 1-2 bar
-
Drying gas flow rate and temperature: Optimized to ensure efficient desolvation.
-
-
Record the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide mass accuracy within 5 ppm.
Data Interpretation and Comparison
NMR Data:
-
¹H NMR: The chemical shifts (δ) of the methyl protons and any triazole ring protons will be key differentiators. The integration of the signals will confirm the number of protons in each environment. For this compound, two distinct methyl signals are expected. For 3-bromo-1,5-dimethyl-1H-1,2,4-triazole, a single ring proton signal and two methyl signals are anticipated.
-
¹³C NMR: The number of unique carbon signals and their chemical shifts will provide further structural confirmation. The chemical shifts of the triazole ring carbons will be particularly informative in distinguishing between the 1,2,3- and 1,2,4-triazole isomers.
Mass Spectrometry Data:
-
Low-Resolution MS: Both isomers will exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to their identical molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion cluster, with two peaks separated by 2 Da.
-
High-Resolution MS (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₄H₆BrN₃).
Visualizing the Workflow and Structural Relationship
The following diagrams illustrate the experimental workflow for comparing these compounds and their isomeric relationship.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Caption: Logical relationship between the two triazole isomers.
Reactivity Face-Off: 4-Bromo- vs. 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3-triazole core, in particular, is a privileged structure due to its prevalence in pharmacologically active compounds and its utility as a stable linker. Among the various strategies for elaborating this core, palladium-catalyzed cross-coupling reactions of halogenated triazoles stand out for their versatility and efficiency. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromo-1,5-dimethyl-1H-1,2,3-triazole and 4-iodo-1,5-dimethyl-1H-1,2,3-triazole.
While direct head-to-head comparative studies on these specific molecules are not extensively documented under identical conditions, a wealth of data on analogous halo-heterocycles allows for a robust and insightful analysis. This guide synthesizes this information to provide a clear understanding of their relative performance in cornerstone cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental principle governing the reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the halo-compound to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.
The generally accepted trend for the C-X bond strength is C-Cl > C-Br > C-I. Consequently, aryl and heteroaryl iodides are typically more reactive than their bromide counterparts. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope.
Quantitative Reactivity Comparison: Insights from Analogous Systems
The following table summarizes representative data from studies on closely related 4-halo-1,2,3-triazoles and other halo-heterocycles, providing a semi-quantitative comparison of the expected reactivity between 4-bromo- and 4-iodo-1,5-dimethyl-1H-1,2,3-triazole.
| Reaction Type | Halogen | Substrate (Analog) | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Bromo | 4-Bromo-1-benzyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O/EtOH, 130°C, 4-12 h | High | [1][2] |
| Iodo | 4-Iodo-1-aryl-1H-pyrazoles | Various boronic acids | Pd(dba)₂ / SPhos / K₃PO₄ | Dioxane/H₂O, 80°C | High | [3] | |
| Sonogashira | Bromo | 4-Bromo-1H-1,2,3-triazoles | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-MeTHF, 80°C, 30 min (MW) | High | [4] |
| Iodo | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / DIPA | THF, rt, 3 h | 89 | [5] | |
| Buchwald-Hartwig | Bromo | 4-Bromo-1-tritylpyrazole | Amines (no β-H) | Pd(dba)₂ / tBuDavePhos | Toluene, MW | Good | [6] |
| Iodo | 4-Iodo-1-tritylpyrazole | Alkylamines (with β-H) | CuI / Ligand | DMF, MW | Effective | [6] |
Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trends. Direct comparison of yields between different studies should be approached with caution due to varying reaction conditions and substrates.
Experimental Protocols for Key Cross-Coupling Reactions
The following are detailed, representative methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature for 4-halo-1,2,3-triazoles and related heterocycles.
Suzuki-Miyaura Coupling of a 4-Halo-1,2,3-triazole
This protocol is based on general procedures for the Suzuki-Miyaura coupling of halo-heterocycles.[2][7]
Reactants:
-
4-Halo-1,5-dimethyl-1H-1,2,3-triazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
Solvent:
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask are added the 4-halo-1,5-dimethyl-1H-1,2,3-triazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent mixture (toluene, ethanol, and water) is added, and the reaction mixture is stirred vigorously.
-
The reaction is heated to 100-130°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling of a 4-Halo-1,2,3-triazole
This protocol is a representative procedure for the Sonogashira coupling of halo-heterocycles.[4][5]
Reactants:
-
4-Halo-1,5-dimethyl-1H-1,2,3-triazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)
Solvent:
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the 4-halo-1,5-dimethyl-1H-1,2,3-triazole, PdCl₂(PPh₃)₂, and CuI are dissolved in the chosen solvent.
-
The amine base and the terminal alkyne are added sequentially via syringe.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-80°C) as required, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Buchwald-Hartwig Amination of a 4-Halo-1,2,3-triazole
This protocol is a general procedure for the Buchwald-Hartwig amination of halo-heterocycles.[3][8]
Reactants:
-
4-Halo-1,5-dimethyl-1H-1,2,3-triazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
A suitable phosphine ligand (e.g., Xantphos, DavePhos) (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 mmol)
Solvent:
-
Toluene or Dioxane (10 mL)
Procedure:
-
A Schlenk tube is charged with the 4-halo-1,5-dimethyl-1H-1,2,3-triazole, Pd₂(dba)₃, the phosphine ligand, and the base.
-
The tube is evacuated and backfilled with an inert gas.
-
The anhydrous solvent and the amine are added.
-
The reaction is heated to 80-120°C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding the reactivity differences between the bromo and iodo substrates.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Conclusion and Recommendations
The collective evidence strongly suggests that 4-iodo-1,5-dimethyl-1H-1,2,3-triazole is the more reactive substrate compared to its bromo counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker carbon-iodine bond, generally allows for:
-
Milder Reaction Conditions: Often proceeding at lower temperatures, which can be crucial for substrates with sensitive functional groups.
-
Higher Reaction Rates: Leading to shorter reaction times and increased throughput.
-
Lower Catalyst Loadings: Reducing the cost and potential for metal contamination in the final product.
-
Greater Chemoselectivity: In molecules containing both bromine and iodine, the C-I bond can often be selectively functionalized.
However, it is important to note that in specific cases, such as the copper-catalyzed amination of certain heterocycles, the iodo- and bromo-analogs can exhibit complementary reactivity profiles.[6]
For researchers and drug development professionals, the choice between 4-bromo- and 4-iodo-1,5-dimethyl-1H-1,2,3-triazole will depend on a balance of factors including desired reactivity, cost, and the specific transformation being undertaken. For initial explorations and reactions requiring mild conditions, the iodo-derivative is the recommended starting point. The bromo-analog remains a valuable and often more economical option, particularly for reactions where harsher conditions are tolerated. This guide provides the foundational knowledge and practical protocols to enable informed decisions in the synthesis of novel 1,2,3-triazole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
alternative methods for the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a substituted triazole with potential applications in medicinal chemistry. We will explore two primary strategies: a sequential approach involving the synthesis of the triazole core followed by bromination, and a convergent cycloaddition strategy with a brominated precursor.
Synthetic Strategies Overview
Two plausible synthetic pathways for this compound are outlined below. Route A represents a common and often reliable two-step process, while Route B offers a more convergent approach, which can be more efficient if successful.
Caption: Overview of the two proposed synthetic routes.
Performance Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data for Route A is based on established methodologies for similar compounds, while the data for Route B is projected and highlights potential challenges.
| Parameter | Route A: Sequential Synthesis | Route B: Convergent Cycloaddition |
| Overall Yield | Good to Excellent (expected) | Moderate to Good (projected) |
| Number of Steps | 2 | 1 |
| Key Reagents | Methyl Azide, Propyne, Ruthenium Catalyst, NBS | Methyl Azide, 1-bromopropyne, Ruthenium Catalyst |
| Reaction Conditions | Step 1: RuAAC, mild conditions. Step 2: Bromination, mild conditions. | RuAAC, mild conditions. |
| Purification | Chromatography after each step may be required. | Single purification step. |
| Regioselectivity | High (RuAAC for 1,5-disubstitution, followed by selective bromination). | Potentially challenging to control regioselectivity. |
Experimental Protocols
Route A: Sequential Synthesis
Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This step involves the regioselective synthesis of the 1,5-disubstituted triazole core. Ruthenium catalysts are known to favor the formation of the 1,5-isomer.[1][2]
-
Reaction Scheme: CH₃N₃ + CH₃C≡CH --(Ru catalyst)--> 1,5-dimethyl-1H-1,2,3-triazole
-
Procedure:
-
To a solution of methyl azide (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a catalytic amount of a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂).
-
The reaction mixture is stirred under an inert atmosphere.
-
Propyne (1.1 eq) is then bubbled through the solution or added as a condensed liquid at a controlled temperature.
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1,5-dimethyl-1H-1,2,3-triazole.
-
Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole
This step introduces the bromine atom at the 4-position of the triazole ring using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).
-
Reaction Scheme: 1,5-dimethyl-1H-1,2,3-triazole + NBS --> this compound
-
Procedure:
-
To a solution of 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., isopropyl acetate or acetonitrile) is added N-Bromosuccinimide (1.0-1.2 eq).[3]
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
Route B: Convergent Cycloaddition
This proposed one-pot synthesis aims to construct the target molecule directly from a brominated alkyne. The success of this route is highly dependent on the regioselectivity of the cycloaddition.
-
Reaction Scheme: CH₃N₃ + CH₃C≡CBr --(Ru catalyst)--> this compound
-
Procedure:
-
In a reaction vessel, a suitable ruthenium catalyst is dissolved in an appropriate solvent.
-
Methyl azide (1.0 eq) is added to the solution.
-
1-bromopropyne (1.1 eq) is then carefully added to the reaction mixture.
-
The mixture is stirred at room temperature or heated as required, under an inert atmosphere.
-
The reaction is monitored for the formation of the desired product.
-
Upon completion, the reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography to isolate this compound. It is important to note that the formation of the 1,4-dimethyl-5-bromo isomer is a possible side product.
-
Workflow Diagrams
References
comparative study of catalysts for cross-coupling with 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
A comprehensive analysis of catalytic systems for the cross-coupling of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with supporting data from analogous heterocyclic systems to inform catalyst selection and protocol development.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of bromo-triazoles, several catalytic systems have shown efficacy. Notably, palladium catalysts with N-heterocyclic carbene (NHC) ligands have demonstrated high activity, even in aqueous media, aligning with green chemistry principles.[1]
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Halo-1,2,3-triazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| [(THP-Dipp)Pd(cinn)Cl] | K₂CO₃ | H₂O | 100 | 2-12 | 85-98 | 4- and 5-halo-1,2,3-triazoles |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | 37-99 | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles[2] |
| XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.67 | 67-89 | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one[3] |
Experimental Protocol: Suzuki-Miyaura Coupling in Water[1]
-
Reaction Setup : In a screw-capped vial, combine the 4- or 5-halo-1,2,3-triazole (0.5 mmol), the corresponding boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition : Add the [(THP-Dipp)Pd(cinn)Cl] catalyst (1-2 mol%).
-
Solvent Addition : Add 2.5 mL of water.
-
Reaction : Seal the vial and stir the mixture at 100 °C for the required time (monitored by TLC/GC-MS).
-
Workup : After cooling to room temperature, extract the mixture with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. For halo-triazoles, palladium complexes with bulky, electron-rich phosphine or NHC ligands are effective. An expanded-ring NHC-palladium complex has been identified as a highly active catalyst for this transformation.[4]
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Halo-1,2,3-triazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | 120 | 24 | 70-95 | 4- and 5-halo-1,2,3-triazoles[4] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High | N-protected 4-bromo-7-azaindoles[5] |
Experimental Protocol: Buchwald-Hartwig Amination[4]
-
Reaction Setup : To a dry Schlenk tube under an argon atmosphere, add the 4- or 5-halo-1,2,3-triazole (0.5 mmol), the amine (0.5 mmol), and t-BuONa (1.5 mmol).
-
Catalyst Addition : Add the [(THP-Dipp)Pd(cinn)Cl] catalyst (2 mol%).
-
Solvent Addition : Add 2.5 mL of anhydrous 1,4-dioxane.
-
Reaction : Tightly cap the tube and stir the mixture at 120 °C for 24 hours.
-
Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. For bromo-pyrazoles, which are structurally similar to bromo-triazoles, a copper-free system using a palladium acetate catalyst with a bulky phosphine ligand has been optimized.[6]
Table 3: Comparison of Catalysts for Sonogashira Coupling of Bromo-pyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 95 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[6] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | 18 | up to 97 | Aryl bromides[7] |
Experimental Protocol: Sonogashira Coupling[6]
-
Reaction Setup : In a sealed tube under an argon atmosphere, place the 4-bromo-pyrazole (1.0 equiv), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Reagent Addition : Add Cs₂CO₃ (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent Addition : Add anhydrous 1,4-dioxane.
-
Reaction : Stir the mixture at 100 °C for 24 hours.
-
Workup : After cooling, dilute with water and extract with an organic solvent.
-
Purification : Dry the combined organic layers, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction enables the arylation of alkenes. While specific data for this compound is scarce, general conditions for aryl bromides often involve a palladium catalyst, a phosphine or NHC ligand, and an organic or inorganic base.[8]
Table 4: General Conditions for Heck Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 100-140 |
| Pd(OAc)₂ / NHC precursor | K₂CO₃ | H₂O/DMF | 80-120[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 100-120 |
Experimental Protocol: General Heck Reaction[9]
-
Reaction Setup : To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst System : Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., NHC precursor, 2 mol%).
-
Solvent Addition : Add the solvent (e.g., a mixture of H₂O and DMF).
-
Reaction : Heat the mixture with stirring at the required temperature until the starting material is consumed (monitored by TLC or GC).
-
Workup : After cooling, add water and extract the product with an appropriate organic solvent.
-
Purification : Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by chromatography.
Catalyst Selection Logic
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction and depends on the specific transformation.
Caption: Logic for selecting a catalyst system based on the desired cross-coupling reaction.
References
- 1. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. While specific validated methods for this compound are not widely published, this document outlines effective strategies based on the analysis of structurally related triazole derivatives. The guide covers High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique and compares its performance with alternative and complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the typical performance and conditions for various analytical methods applicable to the purity assessment of substituted triazoles. These serve as a starting point for method development for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for Substituted Triazoles
| Parameter | Method A: Reversed-Phase | Method B: HILIC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | HILIC (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: 95% Acetonitrile with 10 mM Ammonium FormateB: 50% Acetonitrile with 10 mM Ammonium Formate |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 210-260 nm[1][2] | UV at 200-220 nm[3] |
| Primary Use | General purity determination for a wide range of polar and non-polar triazoles.[4] | Separation of highly polar triazoles and related impurities.[3] |
Table 2: Comparison of HPLC, GC-MS, and NMR for Purity Analysis
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Output | Quantitative purity (%)[1] | Identification of volatile impurities, mass confirmation[1] | Structural confirmation, isomer differentiation, quantitative purity (qNMR)[5] |
| Limit of Detection | Typically low µg/mL to ng/mL range.[6] | ng to pg range for volatile compounds. | ~0.1-1% for routine analysis. |
| Sample Volatility | Not required. | Required. | Not required. |
| Strengths | High precision and accuracy for quantification; versatile.[7] | High sensitivity and specificity for volatile impurities; provides mass information.[8] | Provides detailed structural information; can identify and quantify isomers.[5] |
| Limitations | May require reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds.[8] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Method A: Reversed-Phase HPLC Protocol [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the target compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Protocol [1]
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, identify isomeric impurities, and determine purity using a quantitative NMR (qNMR) approach if a certified reference standard is available.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the protons of the target molecule and any impurity signals. The relative integration values can provide an estimate of purity. For qNMR, a known amount of an internal standard is added to a precisely weighed sample.
Visualizations
The following diagrams illustrate the general workflow for purity assessment and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for synthesis and purity analysis.
Caption: Logic diagram for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 7. japsonline.com [japsonline.com]
- 8. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
A Comparative Guide to the Biological Activity of Substituted 1,2,3-Triazoles, with Reference to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of substituted 1,2,3-triazole compounds, offering a contextual framework for understanding the potential of molecules such as 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. While specific experimental data for this compound is not extensively available in the current literature, this document compiles and compares the performance of structurally related triazoles, supported by experimental data from various studies. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antifungal activities.[1][2]
Overview of Biological Activities
The biological activity of triazole derivatives is significantly influenced by the nature and position of their substituents. The 1,2,3-triazole ring itself is not merely a linker but an active pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.[3] The introduction of different functional groups onto the triazole core allows for the fine-tuning of their therapeutic properties.
Anticancer Activity: A Comparative Look
Numerous studies have highlighted the potential of 1,2,3-triazole derivatives as anticancer agents.[1][4] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5][6] For instance, certain 1,2,3-triazole-containing chalcone derivatives have shown potent activity against lung cancer cell lines, with the presence of a bromo group being essential for this activity.[5]
The following table summarizes the in vitro anticancer activity of various substituted 1,2,3-triazole derivatives against different cancer cell lines, providing a benchmark for potential future studies on compounds like this compound.
Table 1: Comparative in vitro Anticancer Activity of Substituted 1,2,3-Triazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-containing chalcones (e.g., with a bromo group) | A549 (Lung) | 8.67 - 9.74 | Doxorubicin | 3.24 |
| 1,2,3-Triazole linked Tetrahydrocurcumin derivative (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | Cisplatin | - |
| 1,2,3-Triazole linked Tetrahydrocurcumin derivative (4g) | A549 (Lung) | 45.16 ± 0.92 | Cisplatin | - |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | A-549 (Lung) | 21.25 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 (Breast) | 18.06 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 (Breast) | 16.32 | Doxorubicin | - |
| 1-Aryl-5-methyl-1H-1,2,3-triazole derivative (25) | K-562 (Leukemia) | Growth Percentage: 21.47% | - | - |
| 1-Aryl-5-methyl-1H-1,2,3-triazole derivative (25) | SK-MEL-5 (Melanoma) | Growth Percentage: 23.91% | - | - |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial and Antifungal Activity
The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial and antifungal agents.[3][7] These compounds can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase, the generation of reactive oxygen species (ROS), and the disruption of the bacterial cell membrane.[8] The versatility of "click chemistry" has enabled the synthesis of a vast library of 1,2,3-triazole derivatives with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8]
The table below presents the antimicrobial and antifungal activities of selected 1,2,3-triazole derivatives.
Table 2: Comparative Antimicrobial and Antifungal Activity of Substituted 1,2,3-Triazole Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5 - 50 | - | - |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Gram-positive & Gram-negative bacteria | 6.25 - 100 | - | - |
| Menthyl 1,4-disubstituted 1,2,3-triazole derivatives | Enterococcus faecium | 1 - 3 µM | - | - |
| 4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole (9) | MRSA | - (Zone of inhibition: 38.7 mm) | Ampicillin | - (Zone of inhibition: 30.0 mm) |
Note: MIC values represent the minimum inhibitory concentration. The data is aggregated from various studies and should be interpreted in the context of each specific experiment.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,3-triazole derivatives are underpinned by their interaction with various cellular signaling pathways. In cancer, for example, they have been shown to induce apoptosis through the mitochondrial pathway.[9]
Below is a generalized representation of a potential mechanism of action for anticancer 1,2,3-triazoles leading to apoptosis.
Caption: Generalized signaling pathway for 1,2,3-triazole induced apoptosis.
For antimicrobial action, a common mechanism involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Caption: Simplified mechanism of antimicrobial action of 1,2,3-triazoles.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for the broth microdilution assay.
Detailed Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the triazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Conclusion
The 1,2,3-triazole scaffold represents a highly versatile platform for the development of new therapeutic agents. While direct experimental data on the biological activity of this compound is limited, the extensive research on analogous compounds provides a strong foundation for future investigations. The comparative data presented in this guide, along with the detailed experimental protocols, are intended to aid researchers in the design and evaluation of novel triazole-based drug candidates. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its potential as a therapeutic agent.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 6. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Computational Analysis of Electronic Properties of Substituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic and structural properties.[1] Computational analysis, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic characteristics of novel triazole derivatives, thereby guiding synthetic efforts and accelerating discovery.[2][3] This guide provides a comparative overview of the computational analysis of the electronic properties of substituted 1,2,3-triazoles, with a focus on providing a framework for understanding compounds like 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide synthesizes data from closely related analogues to offer valuable insights.
The electronic properties of triazoles, such as their ability to act as either electron-withdrawing or cation-stabilizing groups, are highly dependent on the substitution pattern on the triazole ring.[4] These properties are crucial for their biological activity and application in materials science.
Comparative Analysis of Electronic Properties
The electronic properties of substituted 1,2,3-triazoles are commonly investigated using DFT. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE). These parameters provide insights into the chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities of a molecule.[5][6]
Below is a summary of calculated electronic properties for various substituted triazole derivatives from the literature. This data serves as a comparative baseline for estimating the properties of this compound.
| Compound/Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1,2,3-Triazole-Schiff Base Hybrids | DFT/B3LYP/6-311+G(d,p) | -6.4 to -6.8 | -1.9 to -2.3 | ~4.1 to 4.9 | [7] |
| Phenyl-Substituted 1,2,3-Triazoles | DFT/B3LYP/6-31G(d) | - | - | - | [5] |
| 1,2,4-Triazole-1,2,3-Triazole Conjugates | DFT/B3LYP/6-311G(d,p) | - | - | - | [3] |
| Bromo-Furan Derived 1,2,4-Triazoles | DFT | - | - | 4.6087 | [8] |
| N-phenylpropanamide 1,2,4-Triazole Derivatives | M06/6-311G(d,p) | - | - | 4.618 | [6] |
Note: The exact values for HOMO, LUMO, and energy gap are highly dependent on the specific substituents and the computational method employed. The presence of a bromine atom, an electron-withdrawing group, on the triazole ring is expected to influence the electronic properties, likely by lowering the HOMO and LUMO energy levels.[4] The methyl groups, being electron-donating, would have an opposing effect. The interplay of these substituents determines the overall electronic profile of this compound.
Experimental and Computational Protocols
A robust computational analysis is underpinned by a well-defined methodology. The following sections detail a typical workflow and specific protocols for the computational and experimental characterization of triazole derivatives.
Computational Workflow:
The following diagram illustrates a standard workflow for the computational analysis of the electronic properties of a target molecule.
Caption: A typical workflow for computational analysis and experimental validation.
Detailed Computational Protocol:
A common approach for calculating the electronic properties of triazole derivatives involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[9][10]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes:
-
HOMO and LUMO Energies: These are crucial for understanding the molecule's reactivity. The energy gap is a key indicator of stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[2]
-
Experimental Protocols for Synthesis and Characterization:
Experimental validation is crucial to corroborate computational findings.
-
Synthesis: 1,4-disubstituted 1,2,3-triazoles are often synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][11] The synthesis of N-alkylated triazoles can be influenced by the presence of substituents like bromine, which can direct the alkylation to a specific nitrogen atom.[1]
-
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[7][11]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.[11]
-
Mass Spectrometry: Confirms the molecular weight of the compound.[5]
-
Single-Crystal X-ray Diffraction: Provides the precise 3D structure of the molecule in the solid state, which can be compared with the computationally optimized geometry.[11]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the computational and experimental approaches in the study of triazole derivatives.
Caption: The synergistic relationship between computational and experimental methods.
The computational analysis of the electronic properties of 1,2,3-triazoles is a powerful approach for accelerating the design and development of new molecules with desired characteristics. While specific data for this compound is limited, the extensive literature on analogous compounds provides a solid foundation for predicting its behavior. By combining DFT calculations with experimental synthesis and characterization, researchers can gain a comprehensive understanding of the structure-property relationships in this important class of heterocyclic compounds. This integrated approach is crucial for the rational design of novel triazole-based drugs and materials.
References
- 1. 4-Bromo-2-methyl-2H-1,2,3-triazole | 16681-67-7 | Benchchem [benchchem.com]
- 2. irjweb.com [irjweb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Brominated Triazoles: A Comparative Review of Their Applications in Research and Development
A comprehensive analysis of brominated triazole derivatives reveals their significant potential across medicinal chemistry and materials science. The introduction of bromine atoms into the triazole ring often enhances biological activity, leading to promising candidates for anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Brominated Triazoles
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in the development of pharmaceuticals and functional materials. The strategic incorporation of bromine atoms onto the triazole scaffold can significantly modify the molecule's physicochemical properties, such as lipophilicity and electrophilicity, which in turn can enhance its interaction with biological targets. This has led to a surge in research exploring the applications of brominated triazoles, particularly in drug discovery.
Performance Comparison in Key Applications
The efficacy of brominated triazoles has been demonstrated in several key areas of research, with quantitative data highlighting their advantages over non-brominated counterparts and existing standards.
Anticancer Activity
Brominated triazole derivatives have emerged as potent anticancer agents, with numerous studies reporting significant cytotoxicity against various cancer cell lines. The data consistently shows that the presence and position of the bromine atom can dramatically influence the compound's efficacy.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Brominated Triazoles and Analogues
| Compound ID | Structure | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| BT-1 | 5-(5-bromofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 3.54 | - | - | [cite: ] |
| NBT-1 | 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | >50 | - | - | [cite: ] |
| BT-2 | 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole | 4.8 | - | - | [cite: ] |
| NBT-2 | 1,5-diphenyl-1H-1,2,4-triazole | >100 | - | - | [cite: ] |
| BT-3 | Chalcone-triazole hybrid with bromo-substituent | - | 8.67 | - | [1] |
| NBT-3 | Chalcone-triazole hybrid without bromo-substituent | - | >50 | - | [1] |
| Doxorubicin | Standard Drug | 0.83 | 1.98 | 0.95 | [1] |
Note: '-' indicates data not available.
The data clearly indicates that brominated triazoles (BT) exhibit significantly lower IC50 values, and therefore higher potency, compared to their non-brominated (NBT) analogues. For instance, the bromofuran-containing triazole BT-1 is substantially more active against the MCF-7 breast cancer cell line than its non-brominated counterpart. [cite: ] Similarly, the presence of a bromophenyl group in BT-2 leads to a marked increase in anticancer activity. [cite: ] Structure-activity relationship (SAR) studies have suggested that the bromo group is essential for the anticancer activity of certain chalcone-triazole hybrids.[1]
Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Brominated triazoles have demonstrated promising activity against a range of bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Brominated Triazoles and Analogues
| Compound ID | Structure | S. aureus | E. coli | C. albicans | Reference |
| BT-4 | 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | 16 | 32 | 8 | [2] |
| NBT-4 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 64 | 128 | 32 | [2] |
| BT-5 | Isatin-triazole hybrid with bromo-substituent | 8 | 16 | - | [2] |
| NBT-5 | Isatin-triazole hybrid without bromo-substituent | 32 | 64 | - | [2] |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | - | [2] |
| Fluconazole | Standard Antifungal | - | - | 4 | [3] |
Note: '-' indicates data not available.
The minimum inhibitory concentration (MIC) values in Table 2 show that brominated triazoles often possess superior antimicrobial and antifungal properties. For example, BT-4 is significantly more effective at inhibiting the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans compared to its non-brominated version.[2] The introduction of a bromo group to an isatin-triazole scaffold in BT-5 also resulted in enhanced antibacterial activity.[2] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane.[3] For antibacterial action, mechanisms such as DNA gyrase inhibition have been proposed.[2][4]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is of great interest. Certain brominated triazole derivatives have shown potent anti-inflammatory effects, in some cases surpassing commercially available drugs.
Table 3: Comparative Anti-inflammatory Activity of a Brominated Triazole Derivative
| Compound | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) | Reference |
| Brominated[2][5][6]triazolo[1,5-a]pyridine derivative | 91 | Ibuprofen | 82 | [7] |
One study highlighted a brominated[2][5][6]triazolo[1,5-a]pyridine derivative that exhibited a remarkable 91% inhibition of edema in an in vivo model, outperforming the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which showed 82% inhibition.[7] This suggests that brominated triazoles could be a promising scaffold for the development of new anti-inflammatory drugs with improved efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of a key brominated triazole precursor and the primary biological assays are provided below.
Synthesis of 3,5-Dibromo-4H-1,2,4-triazole
This protocol describes a common method for the synthesis of 3,5-dibromo-4H-1,2,4-triazole, a versatile starting material for the preparation of more complex derivatives.
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
N-bromosuccinimide (NBS)
-
Appropriate solvent (e.g., water, acetic acid)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Dissolve 1H-1,2,4-triazole in the chosen solvent in a round-bottom flask.
-
Slowly add the brominating agent (e.g., a solution of bromine or solid NBS) to the stirred solution. The reaction is typically exothermic and may require cooling.
-
The reaction mixture is then heated to reflux for a specified period (e.g., 4-6 hours) to ensure complete bromination.
-
After cooling to room temperature, the pH of the mixture is carefully adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water to remove any impurities, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-dibromo-4H-1,2,4-triazole. A typical yield for this reaction is around 74%.[5]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated triazoles and controls) and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow microbial growth in the control wells (wells without any antimicrobial agent).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
To better understand the synthesis and mechanisms of action of brominated triazoles, the following diagrams are provided.
Caption: Synthetic pathway for a brominated 1,2,4-triazole-3-thiol derivative.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Pathways to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of novel chemical entities is a cornerstone of progress. This guide provides a detailed comparative analysis of two plausible synthetic routes to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a heterocyclic compound with potential applications in medicinal chemistry. The evaluation encompasses a cost-benefit analysis, detailed experimental protocols, and an examination of the associated safety and environmental considerations.
Executive Summary
Two primary synthetic strategies are evaluated:
-
Route 1: Cycloaddition Followed by Bromination. This pathway involves the initial synthesis of 1,5-dimethyl-1H-1,2,3-triazole via a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), followed by electrophilic bromination.
-
Route 2: Pre-bromination Followed by Cycloaddition. This approach commences with a pre-brominated building block, 1-bromo-1-propyne, which then undergoes a cycloaddition reaction with methyl azide.
The analysis reveals that Route 1 is the more cost-effective and practical approach for laboratory-scale synthesis, primarily due to the high cost and hazardous nature of the starting materials required for Route 2. However, the choice of route may be influenced by specific laboratory capabilities, scale of synthesis, and desired purity profile.
Cost-Benefit Analysis
A summary of the cost-benefit analysis for each synthetic route is presented in the table below. Prices are estimates based on commercially available reagents and may vary depending on the supplier and purity.
| Feature | Route 1: Cycloaddition then Bromination | Route 2: Pre-bromination then Cycloaddition |
| Starting Materials | Sodium Azide, Methyl Iodide, Propyne (gas), Cp*RuCl(PPh₃)₂, N-Bromosuccinimide (NBS) | 1-bromo-1-propyne, Sodium Azide, Methyl Iodide |
| Estimated Reagent Cost per gram of product | ~$150 - $250 | >$500 |
| Number of Steps | 2 (in-situ azide formation) | 2 (in-situ azide formation) |
| Estimated Overall Yield | 60-70% | 50-60% |
| Advantages | - More cost-effective starting materials.- Avoids handling of highly toxic and expensive 1-bromo-1-propyne.- Good regioselectivity with appropriate catalyst. | - Potentially more direct route to the final product.- May offer alternative regioselectivity. |
| Disadvantages | - Requires handling of propyne gas, which is flammable and requires specialized equipment.[1][2][3][4]- Ruthenium catalyst is expensive.- Potential for side reactions during bromination. | - 1-bromo-1-propyne is expensive and highly toxic.[5][6]- Methyl azide is explosive and should be handled with extreme caution.[7]- Potentially lower yielding. |
| Safety & Environmental | - Propyne is a flammable gas.[1][2][3][4]- Methyl iodide is toxic.- Ruthenium catalysts can be toxic.[7][8][9][10][11]- Use of chlorinated solvents. | - 1-bromo-1-propyne is highly toxic and an irritant.[5][6]- Methyl azide is highly explosive.- Use of chlorinated solvents. |
Experimental Protocols
Route 1: Cycloaddition Followed by Bromination
Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole
This step involves the in-situ generation of methyl azide followed by a ruthenium-catalyzed cycloaddition with propyne. The use of a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ is crucial for achieving the desired 1,5-regioselectivity.[12][13][14]
-
In-situ generation of Methyl Azide: In a well-ventilated fume hood, a solution of sodium azide (1.1 eq.) in a suitable solvent (e.g., DMF) is prepared. Methyl iodide (1.0 eq.) is added dropwise at room temperature, and the reaction is stirred for 2-3 hours. The resulting solution containing methyl azide is used directly in the next step without isolation. Caution: Methyl azide is explosive and should not be isolated.
-
Ruthenium-Catalyzed Cycloaddition: To the solution of methyl azide, the ruthenium catalyst Cp*RuCl(PPh₃)₂ (1-2 mol%) is added. The reaction vessel is then charged with propyne gas at a controlled pressure (e.g., 1-2 atm) and temperature (e.g., 60-80 °C). The reaction is monitored by TLC or GC-MS until completion (typically 12-24 hours). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1,5-dimethyl-1H-1,2,3-triazole. Expected yields are in the range of 70-85%.[15]
Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole
The synthesized 1,5-dimethyl-1H-1,2,3-triazole is then brominated at the C4 position using N-bromosuccinimide (NBS).
-
To a solution of 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), N-bromosuccinimide (1.0-1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 4-12 hours, and the progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound. Expected yields are typically in the range of 80-90%.[16]
Route 2: Pre-bromination Followed by Cycloaddition
This route involves the cycloaddition of methyl azide with the pre-brominated alkyne, 1-bromo-1-propyne.
Step 1: In-situ generation of Methyl Azide
This step is identical to Step 1 of Route 1.
Step 2: Cycloaddition of Methyl Azide with 1-bromo-1-propyne
-
To the solution of methyl azide, 1-bromo-1-propyne (1.0 eq.) is added dropwise at room temperature. The reaction can be performed with or without a catalyst. For uncatalyzed reactions, heating may be required. For catalyzed reactions, a copper(I) catalyst (e.g., CuI with sodium ascorbate) can be used to promote the reaction, which typically favors the 1,4-regioisomer. To potentially favor the 1,5-regioisomer, a ruthenium catalyst could be explored, though this may be less effective with an internal alkyne. The reaction is monitored by TLC or GC-MS. Upon completion, the workup and purification are similar to Route 1, Step 1. The regioselectivity of this reaction is a critical factor and may result in a mixture of isomers, reducing the yield of the desired product.
Logical Workflow for Synthesis Route Selection
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key cost and safety considerations.
Figure 1. Decision workflow for selecting the optimal synthetic route.
Conclusion
Based on this comparative analysis, Route 1 (Cycloaddition Followed by Bromination) is the recommended synthetic pathway for the laboratory-scale preparation of this compound. While it involves the handling of propyne gas and an expensive ruthenium catalyst, the significantly lower cost of starting materials and the avoidance of the highly toxic and expensive 1-bromo-1-propyne make it a more practical and economical choice. The regioselectivity of the ruthenium-catalyzed cycloaddition is a key advantage, leading to a more efficient synthesis of the desired 1,5-disubstituted triazole intermediate. Researchers should, however, ensure they have the appropriate equipment and safety protocols in place for handling propyne gas. For large-scale industrial synthesis, a more detailed process safety and cost analysis would be required, and alternative, potentially safer, sources of the propyne synthon might be explored.
References
- 1. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 2. 1-PROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. chemicalsafety.com [chemicalsafety.com]
- 5. Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. implats.co.za [implats.co.za]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. fishersci.com [fishersci.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. Ruthenium - ESPI Metals [espimetals.com]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Hazard Information
Brominated triazole derivatives are generally considered hazardous materials. Based on data from analogous compounds, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole should be handled with care, assuming it may possess similar hazardous properties.
Hazard Profile of Structurally Similar Compounds:
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion may lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Contact with eyes can result in significant damage. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dust or vapors can irritate the respiratory tract. |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[3]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[1][3]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
- Do not mix this compound with other waste streams.
- Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
2. Storage of Chemical Waste:
- Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
- Keep the container tightly closed to prevent the release of vapors.[2]
- Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
3. Spill and Leak Management:
- In the event of a spill, evacuate the immediate area.
- Wear the appropriate PPE before attempting to clean up the spill.
- For solid spills, carefully sweep up the material, avoiding dust generation.[1][2] Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.
- Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.
- Wash the spill area thoroughly with soap and water.[1]
- Prevent the spilled material from entering drains or waterways.[6]
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Provide the waste disposal contractor with a copy of the available safety information for this chemical or its analogs.
- Dispose of the contents and the container at an approved waste disposal plant.[2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, a cause of skin irritation and serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (compliant with EN 166). | Protects against splashes and dust particles that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use. | Prevents skin contact, which can cause irritation[2][4]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider additional protective clothing[2]. | Minimizes the risk of accidental skin exposure[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator[2][5]. | Prevents inhalation, which may cause respiratory tract irritation[1][6]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for safety and to maintain the integrity of the experiment.
1. Pre-Handling Preparations:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have spill containment materials (e.g., sand, vermiculite) readily accessible[7].
2. Handling the Compound:
-
Wear the appropriate PPE as specified in Table 1.
-
Handle the compound exclusively within a well-ventilated fume hood to avoid inhalation of dust or vapors[2][7].
-
Avoid direct contact with skin, eyes, and clothing[4].
-
Use non-sparking tools to prevent ignition sources[4].
3. Post-Handling Procedures:
-
Securely close the container when not in use and store it in a cool, dry, and well-ventilated place[1][4].
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1][6].
-
Decontaminate all equipment and the work surface.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan: Waste Management Workflow
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials, including leftover compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Use a suitable, sealed, and properly labeled container for chemical waste.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1]. Do not dispose of it down the drain[5].
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation[7].
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container[2].
-
For solutions, absorb the spill with an inert material like sand or vermiculite and collect it in the waste container[7].
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water[7].
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
